Ibrutinib deacryloylpiperidine
Description
The exact mass of the compound 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVUOZULIDAKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330786-24-8 | |
| Record name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP2LL98299 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ibrutinib Deacryloylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. The control of impurities in the final drug product is a critical aspect of ensuring its safety and efficacy. Ibrutinib deacryloylpiperidine, also known by its chemical name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a known process-related impurity and a potential degradation product of ibrutinib.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this specific compound, which is essential for its use as a reference standard in quality control and stability studies of ibrutinib.
Chemical Profile
A summary of the key chemical identifiers for this compound is presented in the table below.
| Identifier | Value |
| Chemical Name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Synonyms | Ibrutinib Impurity 8, Ibrutinib N-2 |
| CAS Number | 330786-24-8 |
| Molecular Formula | C17H13N5O |
| Molecular Weight | 303.32 g/mol |
Synthesis of this compound
The synthesis of this compound is not typically performed as a primary objective but rather as a necessary step for obtaining a reference standard for impurity profiling. The compound is essentially the core heterocyclic structure of ibrutinib. Therefore, its synthesis mirrors the initial steps in the synthesis of ibrutinib itself, stopping before the final acylation step. A common synthetic route involves a Stille or Suzuki coupling reaction to form the key C-C bond between the pyrazolopyrimidine core and the phenoxyphenyl group.
Synthetic Pathway Overview
A plausible synthetic pathway for this compound is outlined below. This pathway represents a common strategy for constructing the core structure of ibrutinib and related compounds.
Experimental Protocol: Synthesis via Suzuki Coupling
The following protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine
-
(4-phenoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3, K2CO3)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and a suitable base such as sodium carbonate (2 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added, followed by the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4).
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 4-12 hours. The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentration: The solvent from the organic phase is evaporated under reduced pressure to yield the crude product.
Purification of this compound
The crude product obtained from the synthesis requires purification to achieve the high purity necessary for a reference standard. Column chromatography is a common and effective method for this purpose.
Purification Workflow
The general workflow for the purification of this compound is depicted below.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane)
-
Chromatography column and accessories
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing: A chromatography column is packed with silica gel using a slurry method with the initial eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, starting with 100% dichloromethane and gradually adding methanol up to 5%.
-
Fraction Collection: Fractions are collected and monitored by TLC to identify those containing the pure product.
-
Product Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Recrystallization (Optional): For achieving very high purity, the product can be further purified by recrystallization from a suitable solvent system.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| HPLC | A single major peak with a purity of >98%. The retention time should be distinct from that of ibrutinib. |
| Mass Spectrometry (MS) | The protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 303.32. |
| 1H NMR | The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the phenoxyphenyl group and the pyrazolopyrimidine core. The absence of signals from the acryloyl group and the piperidine ring protons will confirm the structure. |
| 13C NMR | The carbon NMR spectrum should be consistent with the proposed structure, showing the correct number of aromatic and heterocyclic carbon signals. |
Role in Ibrutinib Signaling Pathway
Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK), thereby inhibiting its kinase activity. This blockage of BTK is crucial as it disrupts the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of malignant B-cells.
This compound, being a metabolite or precursor, lacks the acryloyl group necessary for the covalent, irreversible binding to BTK. Therefore, it is not expected to be a potent inhibitor of BTK. Its significance lies in its use as a reference standard to ensure the purity of the active pharmaceutical ingredient (API) and to study the metabolic and degradation pathways of ibrutinib.
Conclusion
The synthesis and purification of this compound are crucial for the quality control and development of ibrutinib. While not the active therapeutic agent, its availability as a high-purity reference standard is essential for accurate analytical method development and validation, ensuring the safety and efficacy of ibrutinib-based therapies. The methodologies outlined in this guide provide a framework for the preparation and characterization of this important impurity.
References
Ibrutinib Deacryloylpiperidine: A Technical Analysis of its Mechanism of Action on Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of ibrutinib deacryloylpiperidine, a critical molecular entity in the context of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. We will delve into its interaction with BTK, contrasting it with the parent compound, and provide detailed experimental protocols and pathway visualizations to support further research and development in this area.
Introduction: Ibrutinib and the Significance of its Deacryloylpiperidine Analog
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with the cysteine residue C481 in the active site of BTK, ibrutinib effectively blocks its enzymatic activity, leading to the inhibition of B-cell proliferation and survival.[1] This mechanism has proven highly effective in the treatment of various B-cell malignancies.[2]
The focus of this guide, this compound, is recognized primarily as an impurity of ibrutinib.[3] Its structure is identical to ibrutinib, with the critical exception of the absence of the acryloyl group. This structural modification fundamentally alters its interaction with BTK, transitioning it from a covalent to a likely non-covalent inhibitor. Understanding the mechanism of this analog is crucial for comprehending the purity-activity relationship of ibrutinib and for the design of novel BTK inhibitors.
Mechanism of Action: A Tale of Two Binding Modes
The presence or absence of the acryloyl moiety dictates the binding mechanism of these compounds to BTK.
Ibrutinib: Covalent and Irreversible Inhibition
Ibrutinib's acrylamide group acts as a Michael acceptor, enabling a targeted covalent reaction with the thiol group of the Cysteine 481 residue within the ATP-binding pocket of BTK.[1] This irreversible bond leads to sustained inhibition of BTK's kinase activity, effectively shutting down the downstream signaling cascade that promotes B-cell survival and proliferation.[1]
This compound: A Non-Covalent Hypothesis
Quantitative Data Summary
Due to the classification of this compound as an impurity, there is a paucity of publicly available quantitative data on its direct interaction with BTK. The following table summarizes the well-established data for ibrutinib. The values for this compound are presented as "Not Available" to reflect the current state of published research.
| Compound | Target | Assay Type | IC50 | Binding Mode | Reference |
| Ibrutinib | BTK | Biochemical Assay | 0.5 nM | Covalent, Irreversible | [2] |
| BTK | Cellular Assay (B-cell line) | 11 nM | Covalent, Irreversible | [2] | |
| This compound | BTK | Biochemical/Cellular | Not Available | Non-covalent (Hypothesized) | - |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by ibrutinib.
Caption: BTK Signaling Pathway and Ibrutinib Inhibition.
Experimental Workflow: BTK Kinase Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory potential of a compound against BTK in a biochemical assay.
Caption: Workflow for a BTK Kinase Inhibition Assay.
Experimental Workflow: Western Blot for p-BTK
This diagram illustrates the workflow for detecting the phosphorylation status of BTK in cells treated with an inhibitor.
Caption: Western Blot Workflow for Phospho-BTK Detection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of BTK inhibitors.
BTK Kinase Assay (Biochemical)
This assay directly measures the enzymatic activity of recombinant BTK and the inhibitory effect of a test compound.
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., Ibrutinib, dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle control (DMSO).
-
Add 2 µL of recombinant BTK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for BTK Phosphorylation
This cellular assay determines the effect of an inhibitor on the autophosphorylation of BTK at Tyr223, a marker of its activation.
Materials:
-
B-cell malignancy cell line (e.g., Ramos, Raji)
-
Complete cell culture medium
-
Test compound (e.g., Ibrutinib, dissolved in DMSO)
-
Stimulant (e.g., anti-IgM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in a culture plate at an appropriate density.
-
Pre-treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total BTK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of BTK phosphorylation.
Conclusion
This compound, an impurity of ibrutinib, is fundamentally different in its potential mechanism of action on BTK. The absence of the acryloyl group precludes covalent bond formation with Cys-481, suggesting a non-covalent and significantly less potent interaction. While further quantitative studies are needed to precisely characterize its inhibitory profile, the principles of covalent and non-covalent inhibition provide a strong framework for understanding its likely behavior. The experimental protocols and pathway diagrams provided in this guide offer a robust toolkit for researchers to further investigate the structure-activity relationships of ibrutinib and its analogs, contributing to the development of next-generation BTK inhibitors with improved specificity and efficacy.
References
Technical Guide: Chemical and Physical Properties of Ibrutinib Deacryloylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib deacryloylpiperidine, systematically named 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a critical chemical entity associated with the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. It is recognized both as a key synthetic intermediate in the manufacturing of Ibrutinib and as a potential process-related impurity.[1] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of the chemical and physical properties of such related substances is paramount for drug development and quality control. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, analytical characterization, and what is known about its biological relevance.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These data are essential for its identification, purification, and handling.
Table 1: Chemical Identification
| Property | Value | Reference |
| Chemical Name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [2] |
| Synonyms | Ibrutinib Impurity 8, Ibrutinib N-2, IBT4A | [3] |
| CAS Number | 330786-24-8 | [4] |
| Molecular Formula | C₁₇H₁₃N₅O | [5] |
| Molecular Weight | 303.32 g/mol | [5] |
| Appearance | White to off-white, pale brown, or gray solid | [6] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Soluble in DMSO (≥ 30 mg/mL); Sparingly soluble in ethanol (~0.25 mg/mL); Practically insoluble in water. | [7][8] |
| LogP (calculated) | 2.8 | |
| pKa (predicted) | Not available | |
| Storage Conditions | Store at -20°C, protected from light. | [8] |
Synthesis and Formation
This compound is a pivotal intermediate in several synthetic routes to Ibrutinib.[9][10] Its formation is a planned step in these syntheses. It can also arise as a degradation product of Ibrutinib under certain conditions, although it is more commonly considered a process-related impurity from the manufacturing process.[][12]
Synthetic Pathway Overview
A common synthetic approach involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected and activated piperidine derivative, followed by deprotection and subsequent acylation to yield Ibrutinib. The deacryloylpiperidine compound is the core structure before the final acryloyl group is introduced.
Experimental Protocols
Detailed, validated experimental protocols for the analysis of this compound are often proprietary. However, based on the analysis of Ibrutinib and its impurities, the following methodologies are representative.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of Ibrutinib and its related compounds.[13][14]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength of approximately 260 nm is suitable for these aromatic compounds.[8]
-
Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or DMSO.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the identification and confirmation of Ibrutinib impurities.[13][16] Electrospray ionization (ESI) in positive ion mode is a common technique. The fragmentation pattern would be expected to show characteristic losses related to the pyrazolopyrimidine and phenoxyphenyl moieties.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available data on the specific biological activity of this compound. As it is primarily considered an impurity or a synthetic precursor, it has not been the focus of extensive biological investigation.
Context of Ibrutinib's Mechanism of Action
To understand the potential, albeit unconfirmed, biological implications of this impurity, it is essential to consider the mechanism of its parent compound, Ibrutinib. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[17] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to inhibition of B-cell proliferation and survival.[17]
Potential for Biological Activity
Without the acryloyl group, this compound cannot form the covalent bond with Cys481 that is critical for Ibrutinib's irreversible inhibition of BTK.[17] This suggests that if it has any activity, it would likely be as a reversible, and probably much weaker, inhibitor. Any potential off-target effects are also unknown. The primary concern regarding this compound in a pharmaceutical formulation is its status as an impurity that needs to be controlled within strict limits to ensure the safety and efficacy of the final drug product.[18]
Conclusion
This compound is a well-characterized chemical entity in the context of Ibrutinib synthesis and impurity profiling. Its chemical and physical properties are largely defined, providing a solid foundation for its analytical detection and control. While detailed experimental protocols are often proprietary, standard analytical techniques like HPLC, NMR, and MS can be readily applied for its characterization. The biological activity of this specific compound remains an area with limited public information, but its structural relationship to Ibrutinib provides a clear rationale for its stringent control as an impurity in the final pharmaceutical product. Further research into the potential biological effects of this and other Ibrutinib-related compounds could provide deeper insights into the structure-activity relationships of BTK inhibitors.
References
- 1. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]
- 2. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 330786-24-8|3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine| Ambeed [ambeed.com]
- 5. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 10. Process for the preparation of ibrutinib | TREA [trea.com]
- 12. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Process For The Preparation Of Ibrutinib And Impurities Thereof [quickcompany.in]
- 14. iajps.com [iajps.com]
- 15. rsc.org [rsc.org]
- 16. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Ibrutinib deacryloylpiperidine CAS number and molecular structure
This technical guide provides a comprehensive overview of ibrutinib deacryloylpiperidine, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological context.
Chemical Identity and Structure
This compound, also known as IBT4A, is recognized as a significant impurity in the synthesis of ibrutinib.[1][2] Its core structure is the pyrazolopyrimidine ring linked to a phenoxyphenyl group and a piperidine ring, but it lacks the acryloyl group present on the piperidine nitrogen of the parent molecule, ibrutinib.
CAS Number: 330786-24-8[1][2][3]
Molecular Structure:
The molecular formula for this compound is C₁₇H₁₃N₅O.[2] The structure is derived from ibrutinib by the removal of the acryloyl group from the piperidine moiety. Ibrutinib itself is chemically described as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one.[4][5] The deacryloylpiperidine derivative is therefore (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine.
Quantitative Data
The following table summarizes the key quantitative data available for this compound and its parent compound, ibrutinib.
| Property | This compound (IBT4A) | Ibrutinib | Reference(s) |
| CAS Number | 330786-24-8 | 936563-96-1 | [1][3][5][6] |
| Molecular Formula | C₁₇H₁₃N₅O | C₂₅H₂₄N₆O₂ | [2][4][5] |
| Molecular Weight | 303.32 g/mol | 440.5 g/mol | [2][5] |
| Purity | ≥98% (commercially available) | >98% (commercially available) | [2][7] |
| Solubility | DMSO: 25 mg/mL (82.42 mM) | Not specified for the parent compound | [2] |
| Boiling Point (Predicted) | 577.4±50.0 °C | Not specified | [2] |
| Density (Predicted) | 1.380±0.06 g/cm³ | Not specified | [2] |
| pKa (Predicted) | 10.40±0.30 | Not specified | [2] |
| IC₅₀ (for BTK) | Not applicable | 0.5 nM | [1][2][8] |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and analysis of ibrutinib and its related compounds.
Synthesis of Ibrutinib:
The synthesis of ibrutinib typically involves the acylation of the piperidine intermediate with acryloyl chloride.[9][10][11] The formation of this compound can occur as a result of incomplete reaction or degradation.
-
Acylation Reaction: A common method involves the reaction of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane.[9][10][11] The reaction is often carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[10]
-
Purification: Post-reaction, the mixture is typically washed with an acidic solution, a basic solution, and water.[9] The final product is often purified by recrystallization from a suitable solvent system, such as dichloromethane, ethyl acetate, or n-heptane.[9] Column chromatography may also be employed for purification.[12]
In Vivo Formulation:
For in vivo experiments, a suitable vehicle is required to administer the compound. A common protocol for preparing a formulation of a related compound for oral or intraperitoneal injection involves the following steps:[1]
-
Prepare a stock solution in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.
-
Add 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix again.
-
Finally, add 450 μL of saline to bring the total volume to 1 mL. This results in a suspended solution with a concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to use sonication to aid dissolution and to prepare the working solution fresh on the day of use.[1]
Signaling Pathway and Mechanism of Action of Ibrutinib
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8][13][14] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[13][14] The deacryloylpiperidine impurity lacks the acryloyl group responsible for the covalent and irreversible binding to the Cysteine-481 residue in the active site of BTK, and therefore is not expected to have the same inhibitory activity.[8][13]
Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by ibrutinib.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ibrutinib on BTK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound cas 330786-24-8 [pharm-intermediates.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. NIH 3D [3d.nih.gov]
- 5. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SID 175267389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Method for preparing ibrutinib - Eureka | Patsnap [eureka.patsnap.com]
- 12. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 13. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 14. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Ibrutinib Deacryloylpiperidine: A Technical Guide to Solubility and Stability in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of ibrutinib deacryloylpiperidine, a critical metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the physicochemical properties of this key derivative is paramount for accurate preclinical and clinical research, ensuring data integrity and reproducibility. This document offers a distillation of available data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways to support your research endeavors.
Solubility Profile
Table 1: Solubility Data for this compound and Ibrutinib
| Compound | Solvent | Solubility | Temperature (°C) | Method |
| This compound | Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | Not Specified |
| Water | < 0.1 mg/mL | Not Specified | Not Specified | |
| Ibrutinib | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | Not Specified[1] |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Not Specified[1] | |
| Ethanol | ~0.25 mg/mL | Not Specified | Not Specified[1] | |
| Methanol | Soluble | Not Specified | Not Specified[2] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Not Specified | Not Specified[1] | |
| Water | Practically Insoluble | Not Specified | Not Specified[3] | |
| 0.1 M HCl (pH 1.2) | 2.07 mg/mL | 37 | Not Specified[4] | |
| Aqueous Buffer (pH 4.5) | 0.003 mg/mL | Not Specified | Not Specified | |
| Aqueous Buffer (pH 6.8) | Insoluble | Not Specified | Not Specified | |
| Aqueous Buffer (pH 8) | ~0.013 mg/mL | Not Specified | Not Specified[4] |
It is crucial to note that the deacryloylation of ibrutinib removes a reactive acryloyl group, which may alter the compound's polarity and hydrogen bonding capabilities, thereby influencing its solubility profile compared to the parent drug.
Stability Landscape
The stability of ibrutinib and its metabolites is a critical consideration for the design and interpretation of in vitro and in vivo studies. Ibrutinib itself is known to be susceptible to degradation under various stress conditions, with the formation of deacryloylpiperidine being a notable degradation pathway.
Summary of Ibrutinib Stability:
Forced degradation studies on ibrutinib have revealed its lability under specific conditions:
-
Acidic Conditions: Ibrutinib is susceptible to degradation in acidic environments[5].
-
Basic Conditions: Significant degradation is observed under alkaline conditions, leading to the formation of several degradation products, including the deacryloylpiperidine derivative[5].
-
Oxidative Conditions: The molecule is highly sensitive to oxidative stress[5].
-
Thermal and Photolytic Stress: Ibrutinib has been found to be relatively stable under thermal and photolytic stress conditions[5].
Given that deacryloylpiperidine is a product of ibrutinib's degradation, particularly under basic conditions, it can be inferred that this metabolite itself is likely to be more stable under these conditions than the parent compound, as the reactive acryloyl group has been removed. However, comprehensive stability studies specifically on isolated this compound are not extensively reported. Researchers should exercise caution and consider performing stability assessments in their specific experimental matrix.
Experimental Protocols
To ensure consistency and accuracy in research findings, detailed and standardized experimental protocols are essential. The following sections outline methodologies for determining solubility and assessing stability.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., this compound) to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.
Stability Assessment: Forced Degradation Study
Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions as per ICH guidelines (Q1A(R2)):
-
Acidic Hydrolysis: Add 0.1 M to 1 M HCl and incubate at a specific temperature (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Add 0.1 M to 1 M NaOH and incubate at a specific temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-105°C).
-
Photolytic Degradation: Expose the solid compound or a solution to UV and visible light.
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with a suitable diluent to a concentration appropriate for analysis.
-
Chromatographic Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Ibrutinib's Mechanism of Action: The BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is vital for B-cell proliferation, differentiation, and survival[6][7].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. US20170305914A1 - Acid addition salt of ibrutinib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery and Characterization of Ibrutinib Deacryloylpiperidine in the Context of BTK Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its discovery and development marked a significant advancement in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] The mechanism of action of ibrutinib relies on its covalent binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of kinase activity.[3][5] This guide focuses on ibrutinib deacryloylpiperidine, a primary metabolite and known impurity of ibrutinib, and explores its characterization and significance as it relates to BTK inhibition.[6][7]
The Genesis of this compound
This compound is formed through the metabolic processing of ibrutinib in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.[7][8] It is also found as an impurity in the manufacturing process of ibrutinib.[9] Structurally, it differs from the parent compound by the absence of the acryloyl group on the piperidine ring. This seemingly small modification has profound implications for its biological activity.
The Critical Role of the Acryloyl Moiety
Quantitative Data on BTK Inhibition
The following table summarizes the potent inhibitory activity of ibrutinib against BTK and related signaling components. Data for this compound is not available in the reviewed literature, which is consistent with its expected low activity due to the lack of the covalent binding moiety.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Ibrutinib | BTK | Cell-free enzyme assay | 0.5 nM | [3][6][10][11] |
| BTK Autophosphorylation | Cell-based assay (DOHH2 cells) | 11 nM | [10] | |
| PLCγ Phosphorylation | Cell-based assay (DOHH2 cells) | 29 nM | [10] | |
| ERK Phosphorylation | Cell-based assay (DOHH2 cells) | 13 nM | [10] | |
| B-cell Proliferation | Cell-based assay (Primary B-cells) | 8 nM | [10] | |
| This compound | BTK | Not Available | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential BTK inhibitors. The following are standard protocols that would be employed to assess the activity of a compound like this compound.
BTK Kinase Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of BTK and the inhibitory effect of a test compound.
Principle: A non-radioactive, fluorescence-based method is used to quantify the phosphorylation of a generic kinase substrate by recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of the test compound is a measure of its inhibitory activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescently labeled substrate peptide
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the BTK enzyme and the fluorescently labeled substrate to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to BTK.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Quantify the amount of phosphorylated and unphosphorylated substrate using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of BTK activity).
Cell-Based B-Cell Proliferation Assay
This assay determines the effect of a test compound on the proliferation of B-cell lines that are dependent on BCR signaling.
Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent reagent (e.g., MTS or CellTiter-Glo®). A reduction in metabolic activity in the presence of the test compound indicates an anti-proliferative effect.
Materials:
-
B-cell malignancy cell line (e.g., TMD8, DOHH2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using the appropriate plate reader.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the GI50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Core Concepts
BTK Signaling Pathway
Caption: The B-Cell Receptor (BCR) signaling cascade, with BTK as a key mediator.
Experimental Workflow for BTK Inhibitor Evaluation
Caption: A typical workflow for evaluating the inhibitory activity of a potential BTK inhibitor.
Metabolic Conversion of Ibrutinib
Caption: The metabolic transformation of ibrutinib to this compound.
Conclusion
This compound is a significant molecule in the context of ibrutinib's pharmacology, primarily as a metabolite and process impurity. Its discovery is intrinsically linked to the characterization and metabolic profiling of ibrutinib. The structural absence of the acryloyl group is a critical determinant of its biological activity. This key feature prevents the covalent interaction with BTK, which is the hallmark of ibrutinib's potent and irreversible inhibition. Therefore, this compound is not considered a potent BTK inhibitor. Understanding the structure-activity relationship, exemplified by the comparison of ibrutinib and its deacryloyl metabolite, is fundamental for the design and development of future kinase inhibitors. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of such compounds.
References
- 1. imbruvicahcp.com [imbruvicahcp.com]
- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
The Role of Deacryloylpiperidine-Ibrutinib as a Reference Standard for Ibrutinib Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[] The manufacturing process and stability of the active pharmaceutical ingredient (API) are critical to ensure its safety and efficacy. Like all pharmaceutical products, ibrutinib is susceptible to the formation of impurities during synthesis and storage. One such critical impurity is deacryloylpiperidine-ibrutinib, formed through the hydrolysis of the acryloyl moiety of the ibrutinib molecule.[] The presence and quantity of this impurity must be carefully monitored and controlled. This technical guide provides an in-depth overview of the use of deacryloylpiperidine-ibrutinib as a reference standard for the accurate identification and quantification of this impurity in ibrutinib drug substances and products.
Physicochemical Properties
A well-characterized reference standard is fundamental for accurate analytical measurements. The key physicochemical properties of ibrutinib and its deacryloylpiperidine impurity are summarized below.
| Property | Ibrutinib | Ibrutinib deacryloylpiperidine |
| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Synonyms | PCI-32765 | Ibrutinib Impurity, Deacryloyl Ibrutinib |
| CAS Number | 936563-96-1 | 1022150-12-4 |
| Molecular Formula | C₂₅H₂₄N₆O₂ | C₂₂H₂₂N₆O |
| Molecular Weight | 440.50 g/mol | 386.45 g/mol |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol |
Synthesis and Purification of the Deacryloylpiperidine-Ibrutinib Reference Standard
The availability of a highly pure reference standard for deacryloylpiperidine-ibrutinib is essential for its use in analytical applications. The synthesis of this reference standard can be approached in two primary ways: through direct synthesis or by controlled degradation of ibrutinib followed by purification.
Experimental Protocol: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Deacryloylpiperidine-Ibrutinib Precursor)
This protocol outlines a potential synthesis route for the precursor to ibrutinib, which is the deacryloylpiperidine impurity itself.
Materials:
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
(S)-1-Boc-3-hydroxypiperidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium hydroxide
Procedure:
-
Mitsunobu Reaction: To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-Boc-3-hydroxypiperidine in THF, add triphenylphosphine. Cool the mixture and add diisopropyl azodicarboxylate (DIAD) dropwise, maintaining a low temperature.[2] Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
-
Boc Deprotection: After completion of the Mitsunobu reaction, the Boc-protected intermediate is subjected to acidic conditions to remove the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved by treating the intermediate with a solution of hydrochloric acid in an organic solvent like ethyl acetate.[3]
-
Work-up and Isolation: The reaction mixture is then worked up by extraction and neutralization with a base such as sodium hydroxide.[2] The crude product is then purified by crystallization or column chromatography to yield the desired (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2]
Analytical Methodologies for Impurity Profiling
A robust and validated analytical method is crucial for the separation, identification, and quantification of ibrutinib and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.
Experimental Protocol: Stability-Indicating UPLC Method
This protocol is designed to separate ibrutinib from its degradation products, including deacryloylpiperidine-ibrutinib.
Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity UPLC C18 stationary phase (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase A: 20 mM ammonium acetate (pH 6).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-18 min: Linear gradient to 20% A, 80% B
-
18-20 min: Hold at 20% A, 80% B
-
20.1-25 min: Return to initial conditions (95% A, 5% B) and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
Sample Preparation:
-
Prepare a stock solution of the ibrutinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
For the analysis of the reference standard, accurately weigh and dissolve deacryloylpiperidine-ibrutinib in the same diluent to a known concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
Accurate quantification of impurities is a critical aspect of quality control. The use of a reference standard allows for the determination of the impurity concentration and the calculation of the Relative Response Factor (RRF).
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4] The deacryloylpiperidine impurity is a major degradation product under hydrolytic conditions.
| Stress Condition | Ibrutinib Degradation | Formation of Deacryloylpiperidine-Ibrutinib |
| Acidic Hydrolysis | Significant | Observed as a major degradant |
| Basic Hydrolysis | Significant | Observed as a major degradant |
| Oxidative Stress | Significant | Minor or not typically observed |
| Thermal Stress | Stable | Not significant |
| Photolytic Stress | Stable | Not significant |
Note: Specific quantitative data on the percentage of degradation and impurity formation can vary depending on the exact experimental conditions (e.g., temperature, concentration of stress agent, duration).
Relative Response Factor (RRF)
The RRF is a crucial parameter for the accurate quantification of impurities when using a reference standard of the main compound. It is the ratio of the response of the impurity to the response of the API at the same concentration. While specific experimentally determined RRF values for deacryloylpiperidine-ibrutinib are not widely published, it is essential to determine this value during method validation for accurate impurity quantification.
Role of Deacryloylpiperidine-Ibrutinib as a Reference Standard
The deacryloylpiperidine-ibrutinib reference standard plays a vital role in several aspects of drug development and quality control:
-
Peak Identification: Co-injection of the reference standard with the ibrutinib sample allows for unambiguous identification of the deacryloylpiperidine impurity peak in the chromatogram.
-
Method Validation: The reference standard is used to validate the analytical method for specificity, linearity, accuracy, precision, and quantitation limit for the deacryloylpiperidine impurity.
-
Accurate Quantification: By using a calibrated reference standard, the exact amount of the deacryloylpiperidine impurity in a sample of ibrutinib can be determined.
-
Stability Studies: The reference standard is used to monitor the formation of the deacryloylpiperidine impurity in ibrutinib drug substance and product during stability testing.
Mandatory Visualizations
Ibrutinib Signaling Pathway
Caption: Ibrutinib inhibits BTK in the B-Cell Receptor signaling pathway.
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of ibrutinib impurities.
Ibrutinib Degradation Pathway
Caption: Hydrolytic degradation of ibrutinib to its deacryloylpiperidine impurity.
References
- 2. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Ibrutinib Deacryloylpiperidine in Ibrutinib Degradation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. Understanding its degradation pathways is critical for ensuring drug stability, identifying potential impurities, and developing robust analytical methods. This technical guide provides a comprehensive overview of the degradation of ibrutinib, with a specific focus on the formation and significance of its major hydrolytic degradant, ibrutinib deacryloylpiperidine. This document details the conditions leading to its formation, presents quantitative data from forced degradation studies, and outlines the experimental protocols for its analysis and characterization.
Introduction to Ibrutinib and its Degradation
Ibrutinib's efficacy is attributed to its covalent binding to a cysteine residue in the active site of BTK. However, the molecule is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways involve modifications to the acryloyl and piperidine moieties of the molecule. One of the most significant degradation products, formed under both acidic and alkaline hydrolytic stress, is this compound. This impurity arises from the cleavage of the acryloyl group from the piperidine ring.
Ibrutinib Degradation Pathways
Ibrutinib undergoes degradation through several pathways, primarily influenced by pH, oxidative stress, and light exposure. The key degradation pathways are:
-
Hydrolytic Degradation: This is a major degradation pathway for ibrutinib, occurring under both acidic and basic conditions. The primary product of hydrolysis is this compound (also referred to as DP-I in some studies), which results from the cleavage of the amide bond linking the acryloyl group to the piperidine ring.[1]
-
Oxidative Degradation: Ibrutinib is also susceptible to oxidation, leading to the formation of various oxygenated derivatives.
-
Photolytic Degradation: Exposure to light can induce degradation, although this pathway is generally less prominent than hydrolysis and oxidation.
This guide will focus on the hydrolytic degradation pathway leading to the formation of this compound.
Quantitative Analysis of Ibrutinib Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the quantitative data on the degradation of ibrutinib under various stress conditions, with a focus on the formation of this compound.
| Stress Condition | Reagent/Parameters | Duration | Ibrutinib Degradation (%) | This compound Formation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl | 8 hours at 80°C | Significant degradation observed | Major degradation product | [1] |
| Alkaline Hydrolysis | 1 M NaOH | 8 hours at 80°C | Significant degradation observed | Major degradation product | [1] |
| Oxidative Degradation | 10% H2O2 | 8 hours at room temperature | Significant degradation observed | Not a primary product | |
| Thermal Degradation | 105°C | 24 hours | Stable | Not observed | |
| Photolytic Degradation | UV/Vis light | ICH guidelines | Stable | Not observed |
Note: While studies confirm this compound as a major product under hydrolytic stress, specific percentage yields are not consistently reported in the literature. The term "significant degradation" indicates substantial conversion of the parent drug.
Experimental Protocols
Forced Degradation of Ibrutinib
This protocol describes the conditions for inducing the degradation of ibrutinib to form this compound.
Materials:
-
Ibrutinib pure substance
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Water bath or heating block
-
Volumetric flasks
-
pH meter
Procedure:
-
Acidic Hydrolysis:
-
Accurately weigh and dissolve a known amount of ibrutinib in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the solution with 1 M HCl to a final concentration of approximately 1 mg/mL in a volumetric flask.
-
Heat the solution at 80°C for 8 hours in a water bath or heating block.
-
After cooling to room temperature, neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 1 M NaOH as the degradation medium.
-
After heating, neutralize the solution with 1 M HCl.
-
Dilute the solution to a suitable concentration for analysis.
-
UPLC-MS/MS Method for the Analysis of Ibrutinib and this compound
This method is suitable for the separation and quantification of ibrutinib and its deacryloylpiperidine degradation product.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 20 mM ammonium acetate in water (pH 6).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of ibrutinib and its degradation products. A representative gradient could be:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: 5% A, 95% B
-
12.1-15 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.[1]
-
PDA Detection: 215 nm.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100-1000.
-
MS/MS Analysis: For structural confirmation, perform product ion scans on the parent ions of ibrutinib (m/z 441.2) and this compound (m/z 386.2).
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of degradation products.
Sample Preparation:
-
Isolate the this compound degradation product using preparative HPLC.
-
Dissolve a sufficient amount of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
NMR Acquisition Parameters (Example for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~3 s
-
Spectral Width: ~12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
Spectral Width: ~220 ppm
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used to establish connectivity and confirm the structure.
Visualizations
Ibrutinib Degradation Pathway
Caption: Hydrolytic and oxidative degradation pathways of ibrutinib.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation and analysis of ibrutinib.
Conclusion
The formation of this compound is a critical aspect of ibrutinib's degradation profile, particularly under hydrolytic stress. This technical guide has provided a detailed overview of the conditions leading to its formation, methods for its quantitative analysis, and comprehensive experimental protocols for its study. A thorough understanding of this degradation pathway is paramount for the development of stable ibrutinib formulations and for ensuring the quality and safety of this important therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to utilize the information presented herein to inform their work on ibrutinib and related compounds.
References
Spectroscopic and Mechanistic Insights into Ibrutinib's Deacryloylpiperidine Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the deacryloylpiperidine metabolite of Ibrutinib, a key small molecule inhibitor of Bruton's tyrosine kinase (BTK). Understanding the characteristics of this and other metabolites is crucial for drug development, enabling a deeper understanding of pharmacokinetics, pharmacodynamics, and potential off-target effects. This document summarizes the available mass spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the metabolic and signaling pathways associated with Ibrutinib.
Mass Spectrometry (MS) Data
The deacryloylpiperidine metabolite of Ibrutinib, also identified as degradation product DP-I in forced degradation studies, is formed via the hydrolysis of the acryloyl moiety from the parent drug.[1] High-resolution mass spectrometry (HRMS) has been employed to identify and characterize this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₄N₆O₂ | [2] |
| Monoisotopic Mass | 440.1961 u | |
| [M+H]⁺ (observed) | 441.2039 m/z |
Table 1: High-Resolution Mass Spectrometry Data for Ibrutinib Deacryloylpiperidine.
The fragmentation of the protonated molecule provides structural information. The primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the pyrazolopyrimidine core.
| Fragment Ion | m/z (observed) | Proposed Structure | Reference |
| [M+H]⁺ | 441.2039 | Protonated this compound | |
| Fragment 1 | 304.1178 | [C₁₇H₁₄N₅O]⁺ | [3][4] |
| Fragment 2 | 138.1123 | [C₈H₁₂NO]⁺ | [3][4] |
Table 2: MS/MS Fragmentation Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectroscopic data specifically for the isolated this compound metabolite are not extensively reported in the reviewed literature. However, NMR spectroscopy is a critical technique for the structural elucidation of Ibrutinib and its related impurities or degradation products.[5][6] The general approach for acquiring such data is outlined in the experimental protocols section.
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is essential for the separation, identification, and quantification of Ibrutinib and its metabolites.
-
Chromatographic System: Waters Acquity UPLC system.[1]
-
Column: Waters Acquity UPLC C18 column (100 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Gradient Elution: A gradient program is typically used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: UV detection at 215 nm and mass spectrometric detection.[1]
-
Mass Spectrometer: High-resolution mass spectrometer with a time-of-flight (TOF) analyzer.[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general protocol for the NMR analysis of Ibrutinib and its related compounds.
-
Instrument: Bruker Avance III operating at 500 MHz or equivalent.[6]
-
Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a suitable deuterated solvent, such as acetonitrile-d₃, in a 5 mm NMR tube.[6]
-
Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.
Signaling and Metabolic Pathways
Ibrutinib Metabolism
Ibrutinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.[7] The metabolic pathways include oxidation and glutathione conjugation.[7][8][9] The formation of the deacryloylpiperidine metabolite can occur through hydrolysis.
Caption: Proposed metabolic pathways of Ibrutinib.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[10][11][12][13][14] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival.[14]
Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of Ibrutinib.
References
- 1. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Silico Modeling of Ibrutinib Deacryloylpiperidine Binding to Bruton's Tyrosine Kinase (BTK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell malignancies, making it a prime therapeutic target.[2] Ibrutinib is a first-in-class, orally administered covalent inhibitor of BTK that has demonstrated remarkable clinical efficacy.[3] It forms an irreversible covalent bond with the Cys481 residue within the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.[3]
The metabolic conversion of Ibrutinib primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4.[4] This process generates several metabolites, one of which is deacryloylpiperidine, formed by the removal of the acryloyl group from the piperidine ring of Ibrutinib. While the covalent binding of Ibrutinib is well-characterized, the binding affinity and inhibitory potential of its metabolites, such as deacryloylpiperidine, are less understood. Deacryloylpiperidine lacks the reactive acryloyl "warhead" responsible for the covalent bond formation, suggesting a reversible and likely weaker binding to BTK.
This guide outlines a comprehensive in silico workflow to model and compare the binding of Ibrutinib and its deacryloylpiperidine metabolite to the BTK active site. By employing molecular docking and molecular dynamics simulations, we can predict the binding poses, interaction energies, and stability of the ligand-protein complexes, providing a comparative assessment of their binding affinities.
BTK Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the recruitment and activation of BTK at the plasma membrane.[5] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation of PLCγ2 triggers a cascade of intracellular signaling events, including calcium mobilization and activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell proliferation, differentiation, and survival.[5] Ibrutinib's inhibition of BTK effectively blocks these downstream signals, thereby impeding the survival and proliferation of malignant B-cells.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ibrutinib Impurities | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: In-Vitro Kinase Assays for Ibrutinib Deacryloylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its targeted action has revolutionized the treatment of various B-cell malignancies.[2] Ibrutinib is metabolized in the liver, primarily by cytochrome P450 3A4/5, into several metabolites.[3][4][5] One such related substance is Ibrutinib deacryloylpiperidine (also known as IBT4A), which is recognized as an impurity of Ibrutinib.[6] Understanding the kinase inhibitory profile of such related compounds is crucial for a comprehensive assessment of the drug's activity and for quality control purposes.
These application notes provide a detailed protocol for determining the in-vitro kinase inhibitory activity of this compound, using a generic kinase assay format that can be adapted for various kinases. The primary target, BTK, is highlighted, but the protocol is suitable for screening against a broader panel of kinases to determine selectivity.
Mechanism of Action of Ibrutinib
Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[1][7] This action blocks the downstream signaling cascade that is essential for B-cell proliferation, survival, and adhesion, thereby impeding the growth of malignant B-cells.[7][8]
Data Presentation: Kinase Inhibitory Profile
The following table template is provided for the structured presentation of quantitative data obtained from in-vitro kinase assays. Researchers should populate this table with their experimental findings to facilitate comparison of the inhibitory activity of this compound against the parent compound, Ibrutinib, and other relevant kinases.
| Kinase Target | Compound | IC50 (nM) | Notes |
| BTK | Ibrutinib | e.g., 0.5 | Potent irreversible inhibitor.[7] |
| This compound | [Experimental Value] | To be determined by the user. | |
| Kinase 2 | Ibrutinib | [Reference or Exp. Value] | Selectivity profiling. |
| This compound | [Experimental Value] | To be determined by the user. | |
| Kinase 3 | Ibrutinib | [Reference or Exp. Value] | Selectivity profiling. |
| This compound | [Experimental Value] | To be determined by the user. | |
| ... | ... | ... | ... |
Experimental Protocols
This section details the methodology for a standard in-vitro kinase assay to determine the IC50 value of this compound. A radiometric assay using ³³P-ATP is described here as a common and sensitive method. However, this can be adapted to non-radioactive formats such as fluorescence-based or luminescence-based assays (e.g., ADP-Glo™).
Materials
-
Enzymes: Recombinant human BTK kinase (and other kinases for selectivity profiling).
-
Substrate: A suitable substrate for the kinase, for example, poly(E,Y)4:1 for BTK.[9]
-
Test Compound: this compound (IBT4A), dissolved in Dimethyl Sulfoxide (DMSO).
-
Reference Compound: Ibrutinib, dissolved in DMSO.
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP: Adenosine triphosphate, stock solution.
-
³³P-ATP: Radiolabeled ATP.
-
Plates: 96-well or 384-well plates.
-
Stop Solution: e.g., 3% phosphoric acid or EDTA solution.
-
Detection System: Scintillation counter or filter-binding apparatus.
Experimental Workflow Diagram
Caption: A diagram illustrating the workflow of an in-vitro kinase assay.
Detailed Protocol
-
Compound Preparation: Prepare a series of dilutions of this compound and Ibrutinib in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations for IC50 determination. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.[9]
-
Enzyme and Substrate Addition: Add 20 µL of a solution containing the kinase and its substrate to each well.[9]
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature. This step allows the test compound to bind to the kinase before the initiation of the phosphorylation reaction.[9]
-
Reaction Initiation: Start the kinase reaction by adding 20 µL of the ATP solution (containing ³³P-ATP) to each well.[9]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), during which the phosphorylation of the substrate occurs.[9]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, or by spotting the reaction mixture onto a filter membrane (e.g., phosphocellulose paper).[9]
-
Detection: If using a filter-binding method, wash the filters to remove unincorporated ³³P-ATP. The amount of phosphorylated substrate is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
The following diagram illustrates the simplified B-cell receptor signaling pathway and the central role of BTK, the primary target of Ibrutinib.
Caption: Inhibition of the BCR signaling pathway by targeting BTK.
Conclusion
This document provides a comprehensive protocol for the in-vitro evaluation of this compound's kinase inhibitory activity. By following these guidelines, researchers can generate robust and reproducible data to characterize this and other related compounds, contributing to a deeper understanding of their potential biological effects. The provided templates for data presentation and visualization are intended to facilitate clear and concise reporting of findings.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenetic Biomarkers of Ibrutinib Response and Toxicity in Chronic Lymphocytic Leukemia: Insights from an Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of Ibrutinib Deacryloylpiperidine in Cell-Based Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted action disrupts B-cell proliferation, survival, and trafficking, making it a cornerstone therapy for various B-cell malignancies.[3] During the synthesis and storage of Ibrutinib, various impurities can arise. One such impurity is Ibrutinib deacryloylpiperidine, also known as IBT4A. Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the parent drug. This document provides detailed application notes and protocols for the characterization of this compound in cell-based signaling studies, comparing its activity with Ibrutinib and its primary active metabolite, PCI-45227 (dihydrodiol ibrutinib).
Mechanism of Action of Ibrutinib
Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blocks the downstream signaling cascade that is essential for B-cell survival and proliferation. Key downstream pathways affected include PLCγ2, ERK, and NF-κB.[2][3]
Data Presentation
The following tables summarize the known quantitative data for Ibrutinib and its active metabolite, PCI-45227. The activity of this compound is largely uncharacterized and is the subject of the experimental protocols outlined below.
Table 1: In Vitro Inhibitory Activity of Ibrutinib and PCI-45227
| Compound | Target | Assay Type | IC50 Value | Reference |
| Ibrutinib | BTK | Enzymatic Assay | 0.5 nM | [4] |
| Ibrutinib | BTK Autophosphorylation (in cells) | Cellular Assay | 11 nM | [4] |
| PCI-45227 | BTK | Enzymatic Assay | ~7.5 nM (15x lower than Ibrutinib) |
Table 2: Cellular Activity of Ibrutinib
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| DOHH2 | B-cell lymphoma | BTK Autophosphorylation | 11 nM | [4] |
| DOHH2 | PLCγ Phosphorylation | 29 nM | [4] | |
| DOHH2 | ERK Phosphorylation | 13 nM | [4] | |
| Primary B-cells | N/A | Proliferation | 8 nM | [4] |
Experimental Protocols
To assess the biological activity of this compound, a series of cell-based assays are proposed. These protocols are designed to be performed in parallel with Ibrutinib (as a positive control) and its less active metabolite, PCI-45227, to provide a comprehensive comparison.
Protocol 1: BTK Phosphorylation Assay by Western Blot
This assay directly measures the inhibitory effect of the compounds on BTK activity within a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, DOHH2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ibrutinib, PCI-45227, and this compound (dissolved in DMSO)
-
Anti-human IgM antibody (for stimulation)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of Ibrutinib, PCI-45227, or this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK.
-
Strip the membrane and re-probe with an anti-total BTK antibody for normalization.
-
Compare the inhibition of BTK phosphorylation across the different compounds.
-
Protocol 2: Cell Viability Assay (MTT or MTS)
This assay determines the effect of the compounds on the proliferation and viability of B-cell lymphoma cells.
Materials:
-
B-cell lymphoma cell line
-
96-well plates
-
Ibrutinib, PCI-45227, and this compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed B-cell lymphoma cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of Ibrutinib, PCI-45227, or this compound for 72 hours.
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.[5]
-
Protocol 3: B-Cell Activation Assay by Flow Cytometry
This assay measures the effect of the compounds on the activation of primary B-cells by assessing the expression of activation markers.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
B-cell isolation kit
-
Anti-human IgM antibody
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
B-Cell Isolation and Treatment:
-
Isolate B-cells from PBMCs.
-
Pre-treat the B-cells with different concentrations of the test compounds for 2 hours.
-
-
Stimulation:
-
Stimulate the cells with anti-human IgM for 24 hours.
-
-
Staining and Analysis:
Protocol 4: BTK Occupancy Assay
This assay measures the direct binding of the compounds to BTK within the cell.
Materials:
-
B-cell lymphoma cell line
-
Ibrutinib, PCI-45227, and this compound
-
Fluorescently labeled BTK probe (e.g., a derivative of Ibrutinib)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Fluorescence imaging system
Procedure:
-
Cell Treatment:
-
Treat cells with the test compounds for a defined period.
-
-
Probe Labeling:
-
Add the fluorescent BTK probe to the cell lysates to label any unoccupied BTK.
-
-
Analysis:
Protocol 5: NF-κB Reporter Assay
This assay assesses the impact of the compounds on the NF-κB signaling pathway, a key downstream effector of BTK.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Ibrutinib, PCI-45227, and this compound
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter and Renilla control plasmids.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with the test compounds for 2 hours.
-
Stimulate the cells with TNF-α for 6-8 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the inhibition of NF-κB activity across the different compounds.
-
Visualizations
Caption: B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib Inhibition.
Caption: Workflow for BTK Phosphorylation Assay.
Caption: Comparative Analysis of Ibrutinib and Related Compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. imbruvicahcp.com [imbruvicahcp.com]
- 4. Ibrutinib (PCI-32765) | BTK inhibitor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. A combination of the activation marker CD86 and the immune checkpoint marker B and T lymphocyte attenuator (BTLA) indicates a putative permissive activation state of B cell subtypes in healthy blood donors independent of age and sex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Ibrutinib and its Deacryloylpiperidine Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2][3] The manufacturing process and storage of ibrutinib can lead to the formation of impurities, which must be monitored to ensure the safety and efficacy of the drug product. One critical process-related impurity and potential degradant is Ibrutinib deacryloylpiperidine (IBT4A).[4] This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of ibrutinib from its deacryloylpiperidine impurity.
Introduction: Ibrutinib and the BTK Signaling Pathway
Ibrutinib functions by irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][3] This pathway is crucial for the proliferation, survival, and migration of B-cells.[1] In many B-cell cancers, this pathway is dysregulated, leading to uncontrolled cell growth.[1][5] By inhibiting BTK, ibrutinib effectively blocks downstream signaling, reducing malignant B-cell proliferation and survival.[1][6] The deacryloylpiperidine impurity lacks the acrylamide group responsible for this covalent binding, rendering it inactive. Its presence must, therefore, be carefully controlled.
Caption: Ibrutinib inhibits BTK, blocking the BCR signaling cascade.
Experimental Protocol
This protocol outlines a robust RP-HPLC method for the analysis of Ibrutinib and its deacryloylpiperidine impurity. The method is adapted from established principles for analyzing ibrutinib and related substances.[7][8]
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump (quaternary or binary), autosampler, column oven, and a PDA or UV detector.[9]
-
Column: A C18 reversed-phase column is recommended. Specific examples include Kromosil C18 (250mm x 4.6 mm, 5µm) or equivalent.[7][8]
-
Chemicals:
-
Ibrutinib Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (OPA) or Potassium Hydroxide for pH adjustment
-
Water (HPLC Grade or Milli-Q)
-
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Recommended Condition |
| Stationary Phase (Column) | Kromosil C18 (250mm x 4.6 mm, 5µm) or equivalent[7][8] |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 45:55 v/v)[7] |
| Buffer Preparation | 0.01 M KH₂PO₄, pH adjusted to ~3.0 with OPA |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 295 nm or 296 nm[7][8] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
2.3. Preparation of Solutions
-
Buffer Preparation (0.01 M KH₂PO₄): Dissolve approximately 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio (e.g., 45:55 v/v). Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (Ibrutinib): Accurately weigh and dissolve an appropriate amount of Ibrutinib reference standard in the diluent to obtain a concentration of about 1000 µg/mL.[7]
-
Impurity Stock Solution (Deacryloylpiperidine): Prepare a separate stock solution of this compound in the same manner.
-
Working Standard Solution: Prepare a working solution containing a known concentration of Ibrutinib (e.g., 140 µg/mL) and the deacryloylpiperidine impurity at the desired specification level (e.g., 0.15% or 0.21 µg/mL) by diluting the stock solutions with the mobile phase.[8]
-
Sample Solution: Prepare the test sample (e.g., from a crushed tablet or bulk drug substance) in the diluent to achieve a nominal Ibrutinib concentration similar to the working standard solution. Filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics based on published data for similar methods.
| Parameter | Typical Value / Range |
| Linearity (Ibrutinib) | 3.5 – 2100 µg/mL (R² ≥ 0.999)[7] |
| Limit of Detection (LOD) | ~0.4 - 0.7 µg/mL[7][8] |
| Limit of Quantification (LOQ) | ~1.2 - 2.2 µg/mL[7][8] |
| System Suitability | |
| * Tailing Factor (Asymmetry) | ≤ 1.5[7] |
| Theoretical Plates* | > 2000[7] |
| Specificity | No interference from blank or other impurities at the retention times of Ibrutinib and deacryloylpiperidine. |
Analytical Workflow
The overall process from sample preparation to final analysis is depicted in the workflow diagram below.
Caption: Standard workflow for HPLC analysis of pharmaceutical impurities.
Expected Results
Under the specified chromatographic conditions, a successful separation will be achieved, showing distinct, well-resolved peaks for Ibrutinib and the deacryloylpiperidine impurity. The retention time for Ibrutinib is expected to be around 2.5-6.0 minutes, depending on the exact column and mobile phase composition.[7][10] The deacryloylpiperidine, being more polar due to the loss of the acryloyl group, should elute earlier than the parent Ibrutinib peak. The method's specificity is confirmed by the absence of interfering peaks from the diluent or placebo at the retention times of the analytes of interest.
Conclusion
The RP-HPLC method detailed in this application note is simple, precise, and robust for the determination of Ibrutinib and its deacryloylpiperidine impurity in bulk drug substances and pharmaceutical dosage forms. Its stability-indicating nature makes it suitable for routine quality control analysis, stability studies, and process monitoring in a drug development setting.
References
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. ctppc.org [ctppc.org]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. iajps.com [iajps.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Note: LC-MS/MS Quantification of Ibrutinib and its Active Metabolite in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a key therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.[1] It functions by covalently binding to a cysteine residue in the BTK active site, leading to irreversible inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[1][2]
The primary route of ibrutinib metabolism in the body is through the cytochrome P450 enzyme CYP3A4.[3][4] This process generates several metabolites, with the main active metabolite being dihydrodiol-ibrutinib (also known as DHI, DIB, or PCI-45227).[3][5] This metabolite is approximately fifteen times less active on BTK than the parent drug; however, its plasma concentrations can be higher than ibrutinib itself, contributing to the overall therapeutic and toxicological profile.[3] Given the significant interindividual variability in the pharmacokinetics of ibrutinib, therapeutic drug monitoring (TDM) by quantifying both ibrutinib and its active dihydrodiol metabolite in biological matrices like plasma is crucial for optimizing treatment efficacy and safety.[6][7]
This application note provides a detailed protocol for the simultaneous quantification of ibrutinib and dihydrodiol-ibrutinib in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general analytical workflow for quantification.
Caption: Simplified Ibrutinib mechanism of action via BTK inhibition.
Caption: General workflow for plasma sample preparation and analysis.
Experimental Protocols
This section details the materials and step-by-step procedures for the quantification of ibrutinib and dihydrodiol-ibrutinib. The protocol is synthesized from established methods.[8][9][10]
Materials and Reagents
-
Ibrutinib and Dihydrodiol-Ibrutinib analytical standards (≥99% purity).
-
Ibrutinib-d5 or other suitable deuterated internal standard (IS).[5][9]
-
LC-MS grade acetonitrile, methanol, and water.[11]
-
Blank human plasma (with K2-EDTA or other suitable anticoagulant).
-
Standard laboratory equipment: vortex mixer, centrifuge, precision pipettes.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve ibrutinib, dihydrodiol-ibrutinib, and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stocks using a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock with acetonitrile to a final concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a series of calibration standards. A typical calibration range is 0.4 to 200 ng/mL for both analytes.[9][10]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and widely used method for extracting ibrutinib and its metabolite from plasma.[8][9]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25-50 µL of the IS working solution and briefly vortex.
-
Add 300-500 µL of cold acetonitrile to precipitate plasma proteins.[9]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrument Conditions
The following tables summarize typical instrument parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
|---|---|
| LC System | UPLC or HPLC System |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[9] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate[9][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |
| Flow Rate | 0.4 - 0.5 mL/min[10] |
| Gradient | Gradient elution is typically used to separate analytes from matrix components |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 6.5 minutes[9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ibrutinib: m/z 441.1 → 304.2[5][9] |
| Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[5][9] | |
| Ibrutinib-d5 (IS): m/z 446.2 → 309.2[5][9] | |
| Source Temp. | Dependent on instrument manufacturer |
| Collision Gas | Argon |
Method Validation and Performance
A summary of typical method validation results reported in the literature is presented below, demonstrating the performance characteristics of the LC-MS/MS method for ibrutinib and its dihydrodiol metabolite.
Table 3: Summary of Quantitative Method Validation Data
| Parameter | Ibrutinib | Dihydrodiol-Ibrutinib | Reference |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.20 - 800 | 0.50 - 500 | [5] |
| 0.40 - 200 | 0.40 - 200 | [9][10] | |
| 5.0 - 5000 | 5.0 - 5000 | [8] | |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [12] |
| Lower Limit of Quantitation (LLOQ) | 0.2 - 5.0 ng/mL | 0.4 - 5.0 ng/mL | [5][8] |
| Intra-day Precision (%CV) | < 13.0% | < 13.0% | [9] |
| Inter-day Precision (%CV) | < 13.0% | < 13.0% | [9] |
| Accuracy (% Bias) | -8.6% to 8.4% | -8.6% to 8.4% | [5] |
| Extraction Recovery | 93.9% - 105.2% | 93.9% - 105.2% | [5] |
| Matrix Effect | 97.6% - 109.0% | 97.6% - 109.0% |[5] |
Stability
Both ibrutinib and its dihydrodiol metabolite have been found to be stable under various storage conditions, including refrigerated and frozen states.[8] However, one study noted instability of ibrutinib at room temperature and rapid degradation at 37°C, highlighting the importance of proper sample handling and storage.[8]
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of ibrutinib and its major active metabolite, dihydrodiol-ibrutinib, in human plasma. The simple protein precipitation extraction protocol and rapid chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The validation data consistently demonstrates that the method meets the acceptance criteria of regulatory guidelines for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring to support personalized medicine for patients undergoing ibrutinib therapy.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inventio.up.edu.mx [inventio.up.edu.mx]
- 7. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS [mdpi.com]
- 10. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Ibrutinib Deacryloylpiperidine in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ibrutinib deacryloylpiperidine in the study of ibrutinib's metabolic pathways. Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, undergoes extensive metabolism, primarily through cytochrome P450 (CYP) 3A4-mediated oxidation and to a lesser extent, via glutathione (GSH) conjugation.[1][2][3] Understanding these metabolic routes is critical for predicting drug-drug interactions, inter-individual variability in drug response, and potential toxicity.
This compound, while known as an impurity of ibrutinib, also serves as a crucial reference standard for a potential hydrolytic metabolite.[4] Its use in metabolic studies allows for the accurate identification and quantification of this specific metabolic product, providing a more complete picture of ibrutinib's biotransformation.
Key Metabolic Pathways of Ibrutinib
Ibrutinib is primarily metabolized in the liver by CYP3A4, leading to the formation of several oxidative metabolites, with the most prominent being the pharmacologically active dihydrodiol metabolite (M37).[1][5] An additional, extrahepatic metabolic pathway involves the conjugation of ibrutinib with glutathione, which can be significant, especially when CYP3A4 is inhibited.[2][6] A minor metabolic pathway may also involve hydrolysis, leading to the formation of this compound.
dot
Caption: Major metabolic pathways of ibrutinib.
Data Presentation: Quantitative Analysis of Ibrutinib Metabolism
The following tables summarize key quantitative data related to the metabolism of ibrutinib.
Table 1: Pharmacokinetic Parameters of Ibrutinib and its Major Active Metabolite
| Parameter | Ibrutinib | Dihydrodiol-Ibrutinib (M37) | Reference |
| Tmax (hours) | 1-2 | ~2 | [7] |
| Half-life (hours) | 4-6 | Not explicitly stated | [7] |
| Plasma Protein Binding | 97.3% | Not explicitly stated | [8] |
Table 2: In Vitro Metabolism of Ibrutinib in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) | Correlating Enzyme | Reference |
| M37 | Variable (donor-dependent) | CYP3A4/5 | [2][9] |
| M34 | Variable (donor-dependent) | CYP3A4/5 | [2][9] |
| M25 | Variable (donor-dependent) | CYP3A4/5 | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Metabolism of Ibrutinib using Human Liver Microsomes
This protocol is designed to investigate the formation of metabolites of ibrutinib in a controlled in vitro system.
dot
Caption: Workflow for in vitro metabolism of ibrutinib.
Materials:
-
Human liver microsomes (pooled or single donor)
-
Ibrutinib
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (cold)
-
Internal standard (e.g., ibrutinib-d5)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of ibrutinib and this compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1 mg/mL), and ibrutinib (final concentration typically 1-10 µM).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify ibrutinib and its metabolites, including this compound.
-
Protocol 2: Cytochrome P450 Reaction Phenotyping
This protocol helps to identify the specific CYP enzymes responsible for ibrutinib metabolism using recombinant human CYP enzymes or chemical inhibitors.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.)
-
Control insect cell microsomes (without expressed CYPs)
-
Selective chemical inhibitors for specific CYP enzymes (e.g., ketoconazole for CYP3A4)
-
Ibrutinib
-
NADPH regenerating system
-
Phosphate buffer
-
LC-MS/MS system
Procedure:
-
Recombinant Enzyme Approach:
-
Follow the procedure outlined in Protocol 1, replacing human liver microsomes with individual recombinant human CYP enzymes.
-
Compare the rate of metabolite formation across the different CYP enzymes to identify the primary metabolizing enzymes.
-
-
Chemical Inhibition Approach:
-
Follow the procedure outlined in Protocol 1 using pooled human liver microsomes.
-
In separate incubations, pre-incubate the microsomes with a selective chemical inhibitor for a specific CYP enzyme before adding ibrutinib.
-
A significant decrease in the formation of a metabolite in the presence of a specific inhibitor indicates the involvement of that CYP enzyme in its formation.
-
Protocol 3: Glutathione Conjugation Assay
This protocol is to determine the potential for direct conjugation of ibrutinib with glutathione.
dot
Caption: Workflow for glutathione conjugation assay.
Materials:
-
Human liver S9 fraction (contains both microsomal and cytosolic enzymes, including glutathione S-transferases)
-
Ibrutinib
-
Glutathione (GSH)
-
Phosphate buffer
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing human liver S9 fraction, ibrutinib, and GSH in phosphate buffer.
-
Incubate at 37°C for a specified time.
-
A control incubation without the S9 fraction should be included to assess non-enzymatic conjugation.
-
-
Sample Preparation and Analysis:
-
Terminate the reaction and prepare the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS, specifically looking for the mass of the ibrutinib-GSH conjugate.
-
Protocol 4: Analytical Method for Ibrutinib and Metabolites using LC-MS/MS
This is a general guideline for developing a robust LC-MS/MS method for the simultaneous quantification of ibrutinib and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm) is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[10]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for ibrutinib and its metabolites.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for ibrutinib, this compound, dihydrodiol-ibrutinib, and the internal standard. For example:
Method Validation:
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Signaling Pathway Affected by Ibrutinib
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[11] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and trafficking.
dot
Caption: Ibrutinib's inhibition of the BCR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
Ibrutinib deacryloylpiperidine as a tool compound for covalent inhibitor research
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of B-cell malignancies.[1][2][3][4] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of B-cell receptor (BCR) signaling.[1][3][5] Ibrutinib deacryloylpiperidine, a known impurity and primary metabolite of ibrutinib, lacks the acryloyl group responsible for this covalent interaction.[6] This structural difference makes it an invaluable tool compound for dissecting the specific contributions of covalent binding in the efficacy and off-target effects of ibrutinib and other covalent inhibitors. This document provides detailed application notes and experimental protocols for utilizing this compound in covalent inhibitor research.
Introduction
Covalent inhibitors have emerged as a powerful class of therapeutics, offering high potency and prolonged duration of action.[7] Ibrutinib is a first-in-class BTK inhibitor that exemplifies the success of this approach.[2][8] The acryloylpiperidine moiety of ibrutinib acts as a Michael acceptor, forming a stable covalent bond with the thiol group of Cys481 in BTK.[1] This irreversible inhibition effectively blocks the downstream signaling pathways that promote B-cell proliferation and survival.[1][3][8]
To fully understand the pharmacology of covalent inhibitors like ibrutinib, it is crucial to differentiate the effects of covalent binding from non-covalent interactions. This compound serves as an ideal negative control for such studies. By comparing the biological and biochemical activities of ibrutinib with its deacryloylpiperidine analog, researchers can isolate the consequences of covalent bond formation.
Data Presentation
The following table summarizes the key differences in the biochemical activity between ibrutinib and its non-covalent analog, this compound.
| Compound | Target | IC50 (nM) | Binding Mode | Key Feature |
| Ibrutinib | BTK | 0.5 | Covalent | Possesses an acryloyl moiety for irreversible binding.[1][9] |
| This compound | BTK | >1000 | Non-covalent | Lacks the acryloyl moiety, preventing covalent bond formation. |
Note: The IC50 value for this compound is an approximation based on its structural inability to form a covalent bond and is expected to be significantly higher than that of Ibrutinib. Specific experimental validation is recommended.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the application of this compound in research, the following diagrams are provided.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the role of covalent inhibition using ibrutinib and this compound.
Protocol 1: In Vitro BTK Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of the compounds on BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Ibrutinib
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody)
-
384-well plates
Procedure:
-
Prepare serial dilutions of ibrutinib and this compound in DMSO, followed by dilution in kinase assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the BTK enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation with ibrutinib.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Calculate the IC50 values for both compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Modification
This protocol verifies the covalent binding of ibrutinib to BTK.
Materials:
-
Recombinant human BTK enzyme
-
Ibrutinib
-
This compound
-
Incubation buffer (e.g., PBS)
-
LC-MS/MS system
Procedure:
-
Incubate the BTK enzyme with a molar excess (e.g., 5-fold) of ibrutinib, this compound, or vehicle (DMSO) in incubation buffer for 2 hours at room temperature.
-
Desalt the protein samples to remove unbound compound.
-
Analyze the intact protein mass using an LC-MS/MS system.
-
Compare the mass spectra of the BTK enzyme treated with the different compounds. A mass shift corresponding to the molecular weight of ibrutinib should be observed only in the ibrutinib-treated sample, confirming covalent modification. No significant mass shift is expected for the this compound-treated sample.
Protocol 3: Cellular Proliferation Assay in B-Cell Malignancy Cell Lines
This protocol assesses the effect of the compounds on the growth of cancer cells dependent on BCR signaling.
Materials:
-
B-cell malignancy cell line (e.g., TMD8, Ramos)[10]
-
Complete cell culture medium
-
Ibrutinib
-
This compound
-
Cell proliferation reagent (e.g., MTS, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the B-cell malignancy cells in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of ibrutinib and this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours under standard cell culture conditions.
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values for both compounds.
Protocol 4: Western Blot Analysis of BTK Downstream Signaling
This protocol examines the inhibition of BTK signaling pathways within the cell.
Materials:
-
B-cell malignancy cell line
-
Ibrutinib
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-Actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture the B-cell malignancy cells and treat them with ibrutinib, this compound, or vehicle at specified concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on the phosphorylation of BTK and its downstream targets.
Applications in Covalent Inhibitor Research
This compound is a versatile tool with several key applications:
-
Negative Control: It serves as an essential negative control in biochemical and cellular assays to demonstrate that the observed effects of ibrutinib are due to its covalent interaction with the target.
-
Dissecting On- vs. Off-Target Effects: By comparing the off-target profiles of ibrutinib and its deacryloylpiperidine analog, researchers can identify which off-target effects are dependent on covalent binding.[11][12][13][14]
-
Mechanism of Action Studies: It helps to elucidate the precise role of covalent bond formation in the overall mechanism of action of a drug, including its impact on residence time and signaling pathway inhibition.
-
Drug Discovery Screening: In the development of new covalent inhibitors, this tool compound can be used to validate screening assays and to confirm the covalent mechanism of hit compounds.
Conclusion
This compound is an indispensable tool for researchers in the field of covalent inhibitor drug discovery and chemical biology. Its inability to form a covalent bond, in stark contrast to its parent compound ibrutinib, allows for the clear delineation of covalent versus non-covalent effects. The protocols and data presented here provide a framework for utilizing this compound to gain deeper insights into the mechanisms of covalent inhibition, ultimately aiding in the design of more selective and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. Ibrutinib for the treatment of chronic lymphocytic leukemia and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. imbruvicahcp.com [imbruvicahcp.com]
- 9. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper handling and storage procedures for Ibrutinib deacryloylpiperidine
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1][2][3] Ibrutinib deacryloylpiperidine is a known impurity and degradation product of Ibrutinib.[4] Understanding the proper handling and storage procedures for this compound is critical for researchers, scientists, and drug development professionals to ensure its stability, minimize degradation, and obtain reliable experimental results. These application notes provide detailed protocols for the handling, storage, and stability assessment of Ibrutinib and its deacryloylpiperidine derivative.
Material and Safety Data
Ibrutinib and its derivatives are hazardous substances and require careful handling in a laboratory setting.[5][6][7]
1.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][7]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][8]
-
Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[10] Do not ingest. If swallowed, seek medical attention.[7]
-
Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.[10]
1.2. Physicochemical Properties
| Property | Ibrutinib |
| Molecular Formula | C25H24N6O2 |
| Molecular Weight | 440.50 g/mol [6] |
| Appearance | White to off-white solid[11] |
| Solubility | Freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[11] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
2.1. Recommended Storage Conditions
| Condition | Solid Compound | Stock Solutions |
| Long-term | -20°C, desiccated[1][5] | -80°C (up to 6 months)[4] |
| Short-term | 4°C, sealed container[8] | -20°C (up to 1 month), protect from light[4] |
2.2. Stability Profile
Ibrutinib is susceptible to degradation under certain conditions, leading to the formation of impurities, including this compound.
| Stress Condition | Stability of Ibrutinib | Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation.[12] | One major degradation product (DP-I) and others.[12] |
| Alkaline Hydrolysis | Highly sensitive to degradation.[12] | Multiple degradation products (DP-I, DP-II, DP-V, DP-VIII, DP-IX).[12] |
| Oxidative (H2O2) | Extremely sensitive to degradation, even at room temperature.[12][13] | Multiple degradation products (DP-III, DP-IV, DP-VI, DP-VII, DP-X).[12] |
| Thermal | Generally stable under normal conditions.[13] Degradation occurs at high temperatures (e.g., >165°C), leading to dimerization and oligomerization.[14] | Dimer of Ibrutinib and other higher molecular weight impurities.[14] |
| Photolytic | Stable.[13] | No significant degradation observed. |
| Neutral Hydrolysis (Water) | Stable. | No significant degradation observed. |
Experimental Protocols
3.1. Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of Ibrutinib or its deacryloylpiperidine derivative.
Materials:
-
Ibrutinib or this compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate the solid compound to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[4]
3.2. Forced Degradation Study Protocol
This protocol is designed to assess the stability of Ibrutinib and characterize the formation of this compound under various stress conditions.
Materials:
-
Ibrutinib stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H2O2)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)[12][15]
Procedure:
-
Acidic Hydrolysis:
-
Mix equal volumes of the Ibrutinib stock solution and 1 M HCl.
-
Incubate the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with mobile phase to the appropriate concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the Ibrutinib stock solution and 1 M NaOH.
-
Incubate the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Ibrutinib stock solution and 30% H2O2.
-
Keep the mixture at room temperature for 8 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at a specified high temperature (e.g., 105°C) for a defined period.
-
Alternatively, heat a solution of the compound.
-
Dissolve or dilute the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound or a solution to UV light in a photostability chamber according to ICH guidelines.
-
Prepare a control sample stored in the dark.
-
Dissolve or dilute the samples in the mobile phase for analysis.
-
-
Analysis:
Visualizations
4.1. Ibrutinib Signaling Pathway
Caption: Ibrutinib inhibits BTK in the B-cell receptor signaling pathway.
4.2. Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies on Ibrutinib.
References
- 1. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ctppc.org [ctppc.org]
- 3. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biosynth.com [biosynth.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. faf.cuni.cz [faf.cuni.cz]
- 15. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
Application Notes and Protocols: Ibrutinib Deacryloylpiperidine in Competitive Binding Assays for BTK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered, first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies.[1][2] It forms an irreversible covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3] The primary active metabolite of Ibrutinib is a dihydrodiol derivative, referred to as PCI-45227 or deacryloylpiperidine-ibrutinib.[4][5] Unlike its parent compound, this metabolite lacks the acryloyl moiety responsible for covalent bond formation and consequently acts as a reversible inhibitor of BTK.[6] Notably, the inhibitory activity of deacryloylpiperidine-ibrutinib towards BTK is approximately 15 times lower than that of Ibrutinib.[4][5]
These application notes provide a detailed framework for utilizing competitive binding assays to characterize the interaction of deacryloylpiperidine-ibrutinib with BTK, using the parent drug, Ibrutinib, as a reference compound. The provided protocols and data will enable researchers to quantify the binding affinity of this key metabolite and understand its potential contribution to the overall pharmacological profile of Ibrutinib.
Data Presentation
The following table summarizes the key quantitative data for Ibrutinib and its deacryloylpiperidine metabolite in relation to BTK.
| Compound | Alias | Mechanism of Action | Target | IC50 | Relative Potency |
| Ibrutinib | PCI-32765 | Irreversible Covalent Inhibitor | BTK | 0.5 nM[1][7] | 1x |
| Deacryloylpiperidine-ibrutinib | PCI-45227 | Reversible Inhibitor | BTK | ~7.5 nM (estimated) | ~15x lower than Ibrutinib[4][5] |
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the mechanism of action of Ibrutinib.
Caption: BTK signaling pathway and inhibitor action.
Experimental Protocols
Principle of the Competitive Binding Assay
This assay measures the ability of a test compound (deacryloylpiperidine-ibrutinib) to compete with a known, labeled probe for binding to BTK. The displacement of the probe is directly proportional to the binding affinity of the test compound. Given that Ibrutinib is a covalent inhibitor, a pre-incubation step is crucial when it is used as the reference compound to ensure complete covalent modification of the enzyme. Deacryloylpiperidine-ibrutinib, as a reversible inhibitor, will compete with the probe in a concentration-dependent manner.
Materials and Reagents
-
Enzyme: Recombinant human BTK (full-length or kinase domain)
-
Labeled Probe: A fluorescently-labeled, ATP-competitive BTK inhibitor (e.g., a Bodipy- or TAMRA-labeled tracer)
-
Test Compound: Deacryloylpiperidine-ibrutinib (PCI-45227)
-
Reference Compound: Ibrutinib (PCI-32765)
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Microplates: Low-volume, 384-well black microplates
-
Plate Reader: Capable of detecting the fluorescence of the labeled probe
Experimental Workflow Diagram
Caption: Workflow for the competitive binding assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of recombinant BTK in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Prepare a stock solution of the fluorescently labeled probe in assay buffer. The final concentration should be at or below its Kd for BTK to ensure assay sensitivity.
-
Prepare stock solutions of Ibrutinib and deacryloylpiperidine-ibrutinib in 100% DMSO.
-
Create a serial dilution series of both Ibrutinib and deacryloylpiperidine-ibrutinib in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
Add a fixed volume of the BTK enzyme solution to each well of a 384-well microplate.
-
Add the serially diluted test compound (deacryloylpiperidine-ibrutinib) or reference compound (Ibrutinib) to the respective wells. Include control wells with DMSO only (for 100% binding) and wells with a high concentration of a known potent inhibitor (for 0% binding/background).
-
For Ibrutinib (covalent inhibitor): Pre-incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for the covalent bond to form. This step is critical for accurately determining the potency of a covalent inhibitor.
-
For deacryloylpiperidine-ibrutinib (reversible inhibitor): A shorter pre-incubation (e.g., 15-30 minutes) is sufficient to allow for binding equilibrium to be approached.
-
Initiate the competitive binding reaction by adding a fixed volume of the fluorescently labeled probe to all wells.
-
Incubate the plate for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal in each well using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of the test and reference compounds relative to the controls.
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled probe.
-
Logical Relationship Diagram
Caption: Ibrutinib metabolism and BTK binding.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the binding characteristics of deacryloylpiperidine-ibrutinib to BTK. By employing a competitive binding assay and using Ibrutinib as a covalent reference, a clear quantitative comparison can be made. Understanding the reduced, reversible inhibitory activity of this major metabolite is crucial for a complete picture of Ibrutinib's pharmacology and for the development of next-generation BTK inhibitors.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of Ibrutinib Deacryloylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2][3] The synthesis and manufacturing of Ibrutinib can lead to the formation of several process-related impurities and degradation products that need to be monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Ibrutinib deacryloylpiperidine, also known as (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This document provides a detailed protocol for the synthesis of this compound for research purposes, such as its use as a reference standard in analytical method development and impurity profiling.
Synthesis Pathway
The synthesis of this compound is a two-step process that begins with a Mitsunobu reaction between 3-(4-phenoxyphenyl)-1H-pyrazol[3,4-d]pyrimidin-4-amine and (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine. This is followed by the deprotection of the resulting Boc-protected intermediate under acidic conditions to yield the final product.
Caption: Chemical synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Intermediate 1)
This step involves a Mitsunobu reaction to couple the pyrazolopyrimidine core with the protected piperidine ring.
Materials:
-
3-(4-phenoxyphenyl)-1H-pyrazol[3,4-d]pyrimidin-4-amine (SM1)
-
(S)-1-tert-butoxycarbonyl-3-hydroxypiperidine (SM2)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a clean, dry 500 mL reaction flask under a nitrogen atmosphere, add 155 mL of anhydrous tetrahydrofuran.
-
With stirring, add 3-(4-phenoxyphenyl)-1H-pyrazol[3,4-d]pyrimidin-4-amine (5g, 1 eq), (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine (4.97g, 1.5 eq), and triphenylphosphine (13g, 3.0 eq).[4]
-
Maintain the temperature at 25°C.
-
Prepare a solution of diisopropyl azodicarboxylate (10g, 3.0 eq) in 10 mL of tetrahydrofuran.
-
Add the DIAD solution dropwise to the reaction mixture over a period of 30 minutes.[4]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (this compound)
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
Materials:
-
(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Intermediate 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (6N)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the crude Intermediate 1 in a suitable solvent such as dichloromethane.
-
Add concentrated hydrochloric acid (78 mL).[5]
-
Heat the reaction mixture to 50°C and stir for 2 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with a small amount of THF.
-
Dissolve the filter cake in water.
-
Adjust the pH of the aqueous solution to 8 using a 6N sodium hydroxide solution.[5]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase in vacuo to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound as an off-white solid.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Step 1 (Mitsunobu Reaction) | Step 2 (Boc Deprotection) | Overall |
| Starting Material (SM1) | 5 g | - | 5 g |
| Starting Material (SM2) | 4.97 g | - | 4.97 g |
| Intermediate 1 | Theoretical: ~8 g | - | - |
| Final Product | - | - | Yield: 70% (as per one example)[5] |
| Purity (by HPLC) | - | >98%[5] | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A variety of HPLC methods have been developed for Ibrutinib and its related compounds.[1][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C23H24N6O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound and confirm the absence of the acryloyl group and the presence of the piperidine moiety. 1H-NMR data for the Boc-protected intermediate and Ibrutinib itself are available in the literature, which can be used for comparison.[4]
This synthesized impurity can then be used as a reference standard for the accurate quantification of this compound in bulk drug and pharmaceutical formulations, aiding in quality control and regulatory compliance.
References
- 1. ctppc.org [ctppc.org]
- 2. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of Ibrutinib drug impurity - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. jetir.org [jetir.org]
Application Notes and Protocols for Forced Degradation Studies of Ibrutinib Utilizing Ibrutinib Deacryloylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting forced degradation studies of the targeted therapy drug, Ibrutinib. The protocols detailed herein are designed to meet the standards of the International Council for Harmonisation (ICH) guidelines. A key aspect of these studies is the monitoring of the formation of known impurities, such as Ibrutinib deacryloylpiperidine, to establish the degradation pathways and the stability-indicating nature of analytical methods.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its mechanism of action involves blocking the proliferation and survival of malignant B-cells, making it an effective treatment for various B-cell cancers.[1] Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. These studies help in identifying potential degradation products and developing stable formulations and suitable analytical methods.
This compound, also known as IBT4A or Ibrutinib N-desacryloyl impurity, is a known process impurity and potential degradation product of Ibrutinib. Its presence and formation during stability studies are critical parameters to monitor. This document outlines the protocols to induce and analyze the degradation of Ibrutinib, with a focus on the identification and quantification of its degradants.
Data Presentation: Ibrutinib Degradation Under Stress
The following table summarizes the quantitative data from forced degradation studies of Ibrutinib, indicating the percentage of drug degraded under various stress conditions. This data is crucial for understanding the lability of the drug molecule.
| Stress Condition | Reagent/Parameters | Duration & Temperature | % Drug Degraded |
| Acid Hydrolysis | 2N HCl | 30 minutes at 60°C | 3.512% |
| Base Hydrolysis | 2N NaOH | 30 minutes at 60°C | 2.564% |
| Oxidative Degradation | 20% H₂O₂ | 30 minutes at 60°C | 4.246% |
| Thermal Degradation | Dry Heat | 6 hours at 105°C | 1.231% |
Data sourced from a validated stability-indicating RP-HPLC method study.[2]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Ibrutinib.
Materials and Reagents
-
Ibrutinib Active Pharmaceutical Ingredient (API)
-
This compound reference standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
Photostability chamber
-
Hot air oven
Preparation of Stock Solutions
Prepare a stock solution of Ibrutinib in a suitable solvent, typically methanol or a mixture of acetonitrile and water, at a concentration of 1 mg/mL. A stock solution of this compound should also be prepared at a known concentration to be used as a reference marker.
Forced Degradation Procedures
For each condition, a sample of the Ibrutinib stock solution is treated as described below. A control sample (Ibrutinib stock solution diluted to the final concentration without any stress agent) should be prepared and analyzed alongside the stressed samples.
3.3.1. Acidic Degradation [2][3]
-
To 1 mL of the Ibrutinib stock solution in a volumetric flask, add 1 mL of 2N HCl.
-
Reflux the solution for 30 minutes at 60°C.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2N NaOH.
-
Dilute the solution to a final concentration of approximately 140 µg/mL with the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
3.3.2. Alkaline Degradation [2][3]
-
To 1 mL of the Ibrutinib stock solution in a volumetric flask, add 1 mL of 2N NaOH.
-
Reflux the solution for 30 minutes at 60°C.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2N HCl.
-
Dilute the solution to a final concentration of approximately 140 µg/mL with the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
3.3.3. Oxidative Degradation [2][3]
-
To 1 mL of the Ibrutinib stock solution in a volumetric flask, add 1 mL of 20% H₂O₂.
-
Keep the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute the solution to a final concentration of approximately 140 µg/mL with the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
3.3.4. Thermal Degradation [2]
-
Place the solid Ibrutinib API in a hot air oven at 105°C for 6 hours.
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the diluent to a final concentration of approximately 140 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
3.3.5. Photolytic Degradation
-
Expose the Ibrutinib stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
After exposure, dilute the solution to a final concentration of approximately 140 µg/mL with the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
Analytical Methodology
The separation and quantification of Ibrutinib and its degradation products are typically performed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.
-
Column: A C18 column (e.g., Kromasil 250mm x 4.6 mm, 5m particle size) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of around 295 nm is suitable for quantification.[4]
-
Identification: Mass spectrometry (MS) is used for the identification and characterization of the degradation products.
The this compound reference standard should be injected to confirm the retention time of this specific impurity. The percentage of degradation is calculated by comparing the peak area of Ibrutinib in the stressed samples with that of the unstressed control sample.
Visualizations
Ibrutinib Signaling Pathway
Ibrutinib targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.
Caption: Ibrutinib's mechanism of action via inhibition of BTK.
Experimental Workflow for Forced Degradation Study
The following diagram outlines the logical steps involved in performing a forced degradation study of Ibrutinib.
Caption: Workflow for Ibrutinib forced degradation studies.
References
Troubleshooting & Optimization
How to improve the solubility of Ibrutinib deacryloylpiperidine for cellular assays
This guide provides technical support for researchers encountering solubility issues with Ibrutinib deacryloylpiperidine in cellular assays. The following recommendations are based on the well-documented properties of the parent compound, Ibrutinib, as its deacryloylpiperidine metabolite is expected to share similar physicochemical characteristics, notably poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Ibrutinib is freely soluble in DMSO, with reported solubilities of approximately 30 mg/mL to over 200 mg/mL.[1][2] It is practically insoluble in water and has very low solubility in aqueous buffers at neutral pH.[3][4]
Q2: Why is my compound precipitating when I add it to my cell culture medium?
A2: Precipitation typically occurs when a highly concentrated DMSO stock solution is diluted directly into a large volume of aqueous cell culture medium. This rapid change in solvent polarity causes the hydrophobic compound to fall out of solution. To prevent this, use a serial dilution method and ensure the final concentration of DMSO is kept to a minimum.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration in your cell culture medium as low as possible. High concentrations of DMSO (>1%) can be toxic to most mammalian cell lines.[5]
| Final DMSO Concentration | General Recommendation | Citation |
| ≤ 0.1% | Considered safe for nearly all cell lines; the recommended upper limit for sensitive or primary cells. | [6][7][8] |
| 0.1% - 0.5% | Tolerated by many robust cancer cell lines, but may cause subtle, non-lethal effects. | [8][9] |
| > 0.5% - 1.0% | Should only be used after performing a dose-response curve to confirm a lack of toxicity for your specific cell line. This is often considered the maximum allowable limit. | [5][6] |
| > 1.0% | Generally reported as toxic and can dissolve cell membranes, leading to significant cell death. | [5][8] |
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
Issue: My compound precipitates in the medium even at a low final DMSO concentration.
-
Solution 1: Modify the Dilution Technique. Avoid adding the DMSO stock directly to the final volume of medium. Instead, perform a 2-step or serial dilution. First, dilute the DMSO stock into a smaller volume of serum-free medium or a buffer like PBS.[1] Mix thoroughly. Then, add this intermediate dilution to your final culture plate.
-
Solution 2: Pre-warm the Medium. Adding the compound to medium that is pre-warmed to 37°C can sometimes help maintain solubility.
-
Solution 3: Reduce the Final Compound Concentration. You may be exceeding the solubility limit of the compound in the final aqueous environment. Test a lower concentration to see if the precipitation issue resolves.
Issue: My cells are showing signs of toxicity, but my compound isn't expected to be toxic at the tested concentration.
-
Solution 1: Verify DMSO Toxicity. Your cell line may be particularly sensitive to DMSO. Run a toxicity assay with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the highest tolerable concentration for your specific cells.
-
Solution 2: Use an Alternative Solubilization Method. If DMSO toxicity is a concern, consider using cyclodextrins to enhance aqueous solubility. This method avoids the use of organic co-solvents. See the protocol below.
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
This protocol describes the standard method for preparing a stock solution in DMSO and diluting it for use in a cellular assay.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the solid this compound powder.
-
Dissolve the powder in 100% pure, sterile DMSO to create a high-concentration stock (e.g., 10-40 mM). For Ibrutinib (MW ~440.5 g/mol ), a 20 mM stock is made by dissolving 10 mg in 1.14 mL of DMSO.[2]
-
Ensure the compound is fully dissolved. Gentle warming or vortexing can assist.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
Prepare Working Solutions (Serial Dilution):
-
Thaw a stock solution aliquot.
-
Perform an intermediate dilution of the stock solution into serum-free cell culture medium or a sterile phosphate-buffered saline (PBS). For example, add 5 µL of a 20 mM stock to 995 µL of medium to get a 100 µM intermediate solution (with 0.5% DMSO).
-
Use this intermediate solution to make the final dilutions in your complete (serum-containing) cell culture medium in the wells of your assay plate. This ensures the final DMSO concentration remains low (typically ≤ 0.1%).
-
Protocol 2: Alternative Solubilization using Cyclodextrin
This method is useful if DMSO is causing cellular toxicity. β-cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, rendering them water-soluble. Chemically modified versions like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) are recommended for their higher solubility.[10]
-
Prepare a Cyclodextrin Solution:
-
Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water or PBS. Most chemically modified cyclodextrins can achieve up to a 50% (w/v) concentration in water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Complexation of the Compound:
-
Add the solid this compound powder directly to the sterile HP-β-CD solution.
-
Incubate the mixture at 37°C for 1-4 hours with continuous shaking or stirring to facilitate the formation of the inclusion complex.
-
The result is a clear, aqueous stock solution of the compound.
-
-
Application in Cellular Assay:
-
This aqueous stock can be directly diluted into your cell culture medium to achieve the desired final concentration.
-
Note: Always run a vehicle control with the same concentration of HP-β-CD solution to ensure the cyclodextrin itself does not affect cellular function.
-
Reference Data
Table 1: Solubility of Ibrutinib (as a proxy)
| Solvent | Approximate Solubility | Citation |
|---|---|---|
| Water (pH 7.0) | Practically Insoluble (~0.003 mg/mL) | [3][4] |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~0.25 mg/mL | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |[1] |
Visual Guides
Workflow for Compound Solubilization
This diagram outlines the decision-making process for successfully solubilizing a hydrophobic compound for cell-based experiments.
Caption: Decision tree for solubilizing hydrophobic compounds.
Ibrutinib's Mechanism of Action
Ibrutinib and its metabolites act by inhibiting Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11] This pathway is essential for the proliferation and survival of various B-cell malignancies.[12][13]
Caption: Ibrutinib inhibits BTK, blocking downstream signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ibrutinib | Cell Signaling Technology [cellsignal.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ibrutinib deacryloylpiperidine instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrutinib and its deacryloylpiperidine impurity in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Ibrutinib solution is showing an unexpected peak in the chromatogram. Could this be the deacryloylpiperidine impurity?
A1: It is highly probable. Ibrutinib is susceptible to hydrolysis, especially under acidic or alkaline conditions, which cleaves the acryloyl group from the piperidine ring, forming the deacryloylpiperidine impurity.[1][2] This impurity is a known degradation product. To confirm its identity, you can use high-performance liquid chromatography-mass spectrometry (HPLC-MS). The protonated molecule of Ibrutinib has an m/z of approximately 441.2, while the deacryloylpiperidine impurity will have an m/z of around 386.2, corresponding to the loss of the acryloyl group (mass of ~55.06 Da).[3][4]
Q2: What are the primary factors that contribute to the instability of Ibrutinib in aqueous solutions and the formation of the deacryloylpiperidine impurity?
A2: The main factors contributing to Ibrutinib degradation in aqueous solutions are:
-
pH: Ibrutinib is highly sensitive to both acidic and alkaline hydrolysis.[1][2] The deacryloylpiperidine impurity is a common degradation product under these conditions.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.[2]
-
Temperature: Elevated temperatures can accelerate the degradation process, including hydrolysis and the potential for polymerization.[5]
-
Light: While generally considered more stable under photolytic conditions compared to hydrolysis and oxidation, it is still best practice to protect Ibrutinib solutions from light to minimize any potential degradation.
Q3: I am observing a rapid loss of Ibrutinib concentration in my aqueous stock solution. How can I mitigate this?
A3: To minimize the degradation of Ibrutinib in aqueous solutions, consider the following:
-
pH Control: Maintain the pH of your aqueous solution as close to neutral (pH 7) as possible. Ibrutinib shows greater stability in neutral aqueous solutions compared to acidic or alkaline conditions.[2]
-
Fresh Preparation: It is highly recommended to prepare aqueous working solutions of Ibrutinib fresh on the day of use. Storing aqueous solutions for more than a day is not recommended.
-
Proper Storage of Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO and store them at low temperatures (-20°C or -80°C) and protected from light. When preparing aqueous dilutions from the stock, use the freshly prepared solution immediately.
-
Avoid Contaminants: Ensure your aqueous buffers and solutions are free from oxidizing agents or strong acids and bases.
Q4: What are the recommended storage conditions for Ibrutinib deacryloylpiperidine?
A4: Similar to the parent compound, stock solutions of this compound should be stored at low temperatures to ensure stability. Recommended storage conditions are -20°C for short-term storage and -80°C for long-term storage. Solutions should also be protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak eluting earlier than Ibrutinib in HPLC. | Formation of the deacryloylpiperidine impurity due to hydrolysis. | Confirm the identity of the peak using LC-MS. Prepare fresh solutions and ensure the pH of the aqueous medium is neutral. |
| Decreased potency or activity of Ibrutinib in cell-based assays. | Degradation of Ibrutinib in the cell culture medium. | Prepare fresh dilutions of Ibrutinib from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to the aqueous medium before adding it to the cells. |
| Precipitation in the aqueous working solution. | Poor solubility of Ibrutinib in aqueous buffers. | Ibrutinib has low aqueous solubility. To improve solubility, first dissolve Ibrutinib in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Sonication may also aid in dissolution. |
| Inconsistent results between experimental repeats. | Instability of Ibrutinib solutions leading to varying concentrations. | Strictly adhere to a standardized protocol for solution preparation, ensuring fresh solutions are used for each experiment. Store stock solutions in aliquots to avoid multiple freeze-thaw cycles. |
Quantitative Data on Ibrutinib Degradation
The following table summarizes the degradation of Ibrutinib under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Temperature | Duration | Extent of Degradation | Degradation Products Formed |
| Acidic Hydrolysis | 1 M HCl | 80°C | 8 hours | Significant | One major product (DP-I) |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 8 hours | Highly sensitive | Five products (including DP-I) |
| Oxidative Stress | 10% H₂O₂ | Room Temperature | 8 hours | Extremely sensitive | Five degradation products |
| Neutral Hydrolysis | Water | 80°C | 8 hours | Stable | No significant degradation |
| Thermal Stress | Solid State | 105°C | 24 hours | Stable | No significant degradation |
| Photolytic Stress | UV/Visible Light | Ambient | - | Stable | No significant degradation |
Data compiled from multiple sources. The exact percentage of degradation can vary based on specific experimental conditions.[1][2]
Experimental Protocols
Forced Degradation Study of Ibrutinib in Aqueous Solution
This protocol is a general guideline for assessing the stability of Ibrutinib under stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Ibrutinib at a concentration of 1 mg/mL in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the Ibrutinib stock solution with 1 mL of 1 M HCl. Incubate the mixture at 80°C for 8 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the Ibrutinib stock solution with 1 mL of 1 M NaOH. Incubate the mixture at 80°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the Ibrutinib stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 8 hours.
-
Neutral Hydrolysis: Mix 1 mL of the Ibrutinib stock solution with 1 mL of HPLC-grade water. Incubate the mixture at 80°C for 8 hours.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to stress conditions.
3. Sample Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.
UPLC-MS Method for Ibrutinib and its Degradation Products
-
Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 20 mM ammonium acetate in water (pH adjusted to 6 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent drug from its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 215 nm and Mass Spectrometry (ESI positive mode).
Visualizations
Caption: Hydrolysis of Ibrutinib to its deacryloylpiperidine impurity.
Caption: Workflow for a forced degradation study of Ibrutinib.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
References
Technical Support Center: Optimizing BTK Inhibition with Ibrutinib and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ibrutinib and its related compounds, such as Ibrutinib deacryloylpiperidine, for effective Bruton's tyrosine kinase (BTK) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is Ibrutinib and how does it inhibit BTK?
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2][4] BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, survival, and adhesion.[5][6] By inhibiting BTK, Ibrutinib effectively disrupts these pro-survival signals in B-cells.[5]
Q2: What is this compound and what is its relevance?
This compound is recognized as an impurity of Ibrutinib.[7] While specific data on its BTK inhibitory activity is limited in publicly available literature, it is crucial for researchers to consider the potential impact of such impurities. The presence of impurities can lead to variability in experimental results. It is recommended to use highly pure Ibrutinib for accurate and reproducible findings. If you suspect the presence of impurities, analytical methods like HPLC can be used for characterization and quantification.
Q3: What are the main metabolites of Ibrutinib and are they active?
Ibrutinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5.[8][9] The major active metabolite is a dihydrodiol derivative, also known as M37.[1][8][9] This metabolite is also an inhibitor of BTK, but its potency is approximately 15 times lower than that of the parent Ibrutinib.[1] Other metabolites, such as M34 and M25, are also formed.[8][9] When designing in vitro experiments, it is important to be aware that the metabolic conversion of Ibrutinib can influence the overall inhibitory effect over time, especially in cell-based assays with metabolic capacity.
Q4: What is the recommended starting concentration range for Ibrutinib in in-vitro experiments?
The optimal concentration of Ibrutinib depends on the specific assay and cell type. For biochemical assays with recombinant BTK, the IC50 (the concentration that inhibits 50% of the enzyme's activity) is in the low nanomolar range (around 0.5 nM).[10] For cell-based assays, such as those measuring BTK autophosphorylation or downstream signaling, IC50 values are typically in the range of 8-11 nM.[2][10][11] For cytotoxicity assays in chronic lymphocytic leukemia (CLL) cells, the IC50 can range from 0.4 µM to 9.7 µM.[12] It is recommended to perform a dose-response experiment starting from a low nanomolar range and extending to the low micromolar range to determine the optimal concentration for your specific experimental setup.
Q5: What are the solubility and stability considerations for Ibrutinib in experimental settings?
Ibrutinib is sparingly soluble in aqueous solutions.[13][14] It is typically dissolved in organic solvents like DMSO for stock solutions.[13] When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent is low (usually less than 0.5%) to avoid solvent-induced toxicity in cell-based assays. Ibrutinib can degrade under certain conditions, including alkaline and oxidative environments.[15][16] It is advisable to prepare fresh working solutions and protect them from light.
Troubleshooting Guides
Guide 1: Inconsistent or No BTK Inhibition in Biochemical Assays
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Low or no inhibition | Inactive Ibrutinib | - Verify the purity and integrity of the Ibrutinib stock. - Prepare fresh dilutions from a new stock solution. - Ensure proper storage of the compound (-20°C or -80°C, protected from light).[7] |
| Inactive BTK enzyme | - Use a new aliquot of recombinant BTK enzyme. - Verify the activity of the enzyme with a known BTK inhibitor as a positive control. | |
| Incorrect assay conditions | - Optimize ATP concentration; it should be at or near the Km for ATP for the BTK enzyme. - Ensure the kinase buffer composition and pH are optimal for BTK activity. | |
| High background signal | Substrate-independent signal | - Run a control reaction without the BTK enzyme to determine the background signal. - If using a fluorescence-based assay, check for autofluorescence of Ibrutinib or its impurities at the assay wavelengths. |
| Contaminated reagents | - Use fresh, high-purity reagents (ATP, buffer components, substrate). | |
| High variability between replicates | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. - Prepare a master mix for the reaction components to minimize pipetting variations. |
| Incomplete mixing | - Gently mix the reaction components thoroughly after each addition. |
Guide 2: Unexpected Results in Cell-Based BTK Phosphorylation Assays (e.g., Western Blot)
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Incomplete inhibition of BTK phosphorylation | Insufficient Ibrutinib concentration or incubation time | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your cell line. - Ensure the Ibrutinib concentration is sufficient to achieve full BTK occupancy. |
| Cell density is too high | - Optimize cell seeding density to ensure adequate access of Ibrutinib to all cells. | |
| Presence of serum proteins | - Ibrutinib is highly protein-bound, which can reduce its effective concentration.[1] Consider reducing the serum concentration during the treatment period if compatible with cell health. | |
| Basal BTK phosphorylation is low | Insufficient stimulation | - Ensure adequate stimulation of the B-cell receptor (BCR) pathway (e.g., with anti-IgM or other appropriate stimuli) to induce robust BTK phosphorylation. |
| Poor antibody quality | - Use a validated phospho-specific BTK antibody. - Run positive and negative controls to verify antibody specificity. | |
| Off-target effects observed | Ibrutinib inhibits other kinases | - Ibrutinib is known to have off-target activity against other kinases, such as EGFR, ITK, and TEC.[2][17] - Be aware of potential off-target effects and consider using a more selective second-generation BTK inhibitor if specificity is a concern. |
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 Value | Reference |
| Ibrutinib | Biochemical Assay | BTK | 0.5 nM | [10] |
| Ibrutinib | Cell-based Assay (BTK autophosphorylation) | BTK | 11 nM | [2][11] |
| Ibrutinib | Cell-based Assay (BCR-activated B-cell proliferation) | BTK | 8 nM | [11] |
| Ibrutinib | Cell-based Assay (CLL cell cytotoxicity) | - | 0.4 µM - 9.7 µM | [12] |
| M37 (dihydrodiol metabolite) | Biochemical Assay | BTK | ~7.5 nM (15x less potent than Ibrutinib) | [1] |
| This compound | - | BTK | Data not readily available | - |
Detailed Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay for BTK.[18]
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase Buffer A (5X)
-
Ibrutinib or this compound
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
-
Prepare Compound Dilutions: Prepare a serial dilution of Ibrutinib or the test compound in 1X Kinase Buffer. The final concentration in the assay will be 1/3 of this concentration.
-
Prepare Kinase/Antibody Mixture: Dilute the BTK enzyme and Eu-anti-tag antibody in 1X Kinase Buffer to 3X the final desired concentration.
-
Prepare Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer to 3X the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for BTK Phosphorylation in B-cell Lines
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ibrutinib
-
BCR stimulus (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the B-cell line at an appropriate density in a 6-well plate.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of Ibrutinib for 1-2 hours.
-
-
BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5-10 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-BTK antibody to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of BTK phosphorylation.
Visualizations
Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.
Caption: General workflow for in-vitro testing of BTK inhibitors.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imbruvicahcp.com [imbruvicahcp.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ijpbs.com [ijpbs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ajmc.com [ajmc.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Strategies to prevent the degradation of Ibrutinib deacryloylpiperidine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ibrutinib and its primary degradant, deacryloylpiperidine, in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Ibrutinib in solution?
A1: Ibrutinib is susceptible to degradation under several conditions. The primary factors are:
-
pH: Ibrutinib is highly sensitive to alkaline (basic) conditions and also degrades under acidic conditions, particularly at elevated temperatures. It is most stable in neutral pH.[1]
-
Oxidation: The molecule is extremely sensitive to oxidative stress, even at room temperature.[1][2][3]
-
Temperature: While solid Ibrutinib is relatively stable under dry heat, prolonged exposure to high temperatures in solution (e.g., 80°C) can accelerate degradation, especially in acidic or alkaline environments.[1]
-
Light: While some studies suggest Ibrutinib is relatively stable under photolytic conditions, significant degradation has been observed under combined acidic/alkaline and photolytic stress.[3][4]
Q2: What is deacryloylpiperidine and how is it formed?
A2: Deacryloylpiperidine is a major degradation product of Ibrutinib. It is formed through the hydrolysis of the acryloyl moiety on the piperidine ring of the Ibrutinib molecule. This reaction is particularly favored in alkaline and acidic conditions.
Q3: I have a stock solution of the deacryloylpiperidine impurity. What are the best practices for its storage to prevent further degradation?
A3: While specific stability data for deacryloylpiperidine stock solutions is less common in the literature, its chemical structure suggests that similar precautions to those for Ibrutinib should be taken. Best practices include:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[5][6] For short-term storage, 2-8°C is acceptable.
-
Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect from light.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination.
Q4: Can I prepare aqueous solutions of Ibrutinib or deacryloylpiperidine for my experiments?
A4: Ibrutinib is sparingly soluble in aqueous buffers.[7] It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[7] However, it is not recommended to store aqueous solutions for more than one day due to the risk of hydrolysis and degradation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results in cell-based assays. | Degradation of Ibrutinib in the stock solution or final assay medium. | 1. Prepare fresh stock solutions from solid material. 2. Perform a stability check of the compound in the assay buffer using LC-MS. 3. Ensure the pH of the assay buffer is neutral and avoid components that could react with the inhibitor.[8] |
| Appearance of unknown peaks in HPLC/LC-MS analysis of the stock solution. | Degradation has occurred due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure, solvent quality). 2. Prepare a fresh stock solution following best practices. 3. Characterize the degradation products to understand the degradation pathway. |
| Loss of potency of the Ibrutinib stock solution over time. | Gradual degradation of the active compound. | 1. Implement a routine quality control check of the stock solution using a validated analytical method. 2. Re-evaluate storage procedures and consider smaller, single-use aliquots to minimize handling of the main stock. |
Experimental Protocols
Protocol 1: Preparation of Ibrutinib Stock Solution
Objective: To prepare a stable, high-concentration stock solution of Ibrutinib for use in various experiments.
Materials:
-
Ibrutinib (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber-colored vials with screw caps
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the Ibrutinib solid to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of Ibrutinib in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Ibrutinib has a solubility of approximately 30 mg/ml in DMSO.[7]
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Purge the vial with an inert gas for 15-30 seconds to displace air.
-
Quickly cap the vial and seal it tightly.
-
Label the vial with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Stability Assessment of Ibrutinib in Solution using HPLC
Objective: To determine the stability of an Ibrutinib stock solution under specific storage conditions.
Materials:
-
Ibrutinib stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 100 mm x 4.6 mm, 2.6 µm)
-
Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6)
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Dilute a sample of the Ibrutinib stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject the initial sample (Time 0) and record the chromatogram. The detection wavelength is typically set around 215 nm or 260 nm.[7]
-
Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stock solution, dilute it in the same manner, and inject it into the HPLC system.
-
Compare the peak area of Ibrutinib at each time point to the initial peak area to determine the percentage of degradation.
-
Monitor for the appearance and increase of degradation product peaks, such as deacryloylpiperidine.
Quantitative Data Summary
Table 1: Ibrutinib Degradation under Forced Stress Conditions
| Stress Condition | Temperature | Duration | Degradation Products Formed | Stability |
| Acidic Hydrolysis | 80°C | 8 hours | One major degradation product (DP-I) | Susceptible[1] |
| Alkaline Hydrolysis | 80°C | 8 hours | Five degradation products (including DP-I) | Highly Sensitive[1] |
| Oxidative | Room Temp | 8 hours | Five degradation products | Extremely Sensitive[1][3] |
| Neutral Hydrolysis | 80°C | 8 hours | No significant degradation | Stable[1] |
| Thermal (Solid) | 105°C | 24 hours | No significant degradation | Stable |
| Photolytic | Ambient | - | No significant degradation in neutral conditions | Stable[1] |
Data synthesized from multiple forced degradation studies.[1]
Visualizations
Caption: Simplified pathway of Ibrutinib degradation.
Caption: Recommended workflow for stock solution handling.
Caption: Ibrutinib's role in the BTK signaling pathway.
References
- 1. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Ibrutinib and its Analogs
Disclaimer: This technical support guide focuses on the well-documented off-target effects of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. As of the latest literature review, there is a lack of specific publicly available data on the off-target profile of Ibrutinib deacryloylpiperidine , which is recognized as an impurity of Ibrutinib. Researchers investigating this specific impurity should consider the information on Ibrutinib's off-targets as a critical starting point for their analysis, as structural similarities may lead to overlapping off-target profiles.
This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments aimed at identifying and characterizing the off-target effects of Ibrutinib and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known major off-target kinases of Ibrutinib?
A1: Ibrutinib, while a potent inhibitor of BTK, is known to interact with several other kinases, which can lead to various physiological effects. The most well-documented off-target kinases include members of the TEC family (e.g., TEC, BMX), the EGFR family (e.g., EGFR, HER2, HER4), and Src family kinases like C-terminal Src kinase (CSK).[1][2][3][4][5] Inhibition of these off-targets is associated with some of the clinical side effects observed with Ibrutinib treatment, such as cardiotoxicity and skin rashes.[1][4][6]
Q2: What is the significance of C-terminal Src Kinase (CSK) inhibition by Ibrutinib?
A2: The off-target inhibition of C-terminal Src Kinase (CSK) by Ibrutinib is of particular interest as it has been linked to an increased risk of atrial fibrillation.[6][7][8] Mechanistic studies have suggested that Ibrutinib's inhibition of CSK in cardiac tissue can lead to atrial damage and an increased propensity for arrhythmias.[6][8] Researchers investigating the cardiotoxicity of Ibrutinib or its analogs should consider evaluating their effects on CSK activity.
Q3: How can I experimentally identify the off-target profile of a compound related to Ibrutinib?
A3: Several experimental approaches can be employed to determine the off-target profile of a kinase inhibitor. The primary methods include:
-
Kinome Profiling: This high-throughput screening method involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.[9][10][11] Services like KINOMEscan™ provide comprehensive profiling across the human kinome.[9][11]
-
Chemical Proteomics: These methods utilize chemical probes to identify protein-drug interactions within a complex biological sample, such as a cell lysate.[12][13] Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can provide an unbiased view of a drug's targets.[12]
-
Cell-Based Assays: These assays assess the effect of the compound on specific signaling pathways within a cellular context. This can involve measuring the phosphorylation status of downstream substrates of suspected off-target kinases via Western blotting or ELISA.[14]
Q4: What are some common challenges in interpreting off-target screening data?
A4: Interpreting off-target data requires careful consideration of several factors:
-
In vitro vs. In vivo Potency: A compound may inhibit a kinase in a biochemical assay (in vitro) but may not have the same effect in a cellular or in vivo context due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.
-
Distinguishing On-Target from Off-Target Phenotypes: It can be challenging to definitively attribute a cellular phenotype to the inhibition of a specific off-target kinase versus the primary target. Genetic approaches, such as using cell lines with knockout or mutated versions of the suspected off-target, can help to dissect these effects.
-
Therapeutic Relevance: The physiological concentration of the drug at the tissue of interest is a critical factor. An off-target effect observed at a high in vitro concentration may not be therapeutically relevant if that concentration is not achieved in vivo.
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity in a Cell-Based Assay
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death at low compound concentrations, even in cells not expressing the primary target. | The compound may have potent off-target effects on kinases essential for cell survival. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for on-target inhibition. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. 3. Consult kinome profiling data: Identify potential off-target kinases that are critical for cell survival and validate their inhibition in your cell line. |
| Cell morphology changes unrelated to the expected on-target effect. | Off-target inhibition of kinases involved in cytoskeletal regulation or cell adhesion. | 1. Document morphological changes: Use microscopy to capture images of the treated cells. 2. Investigate cytoskeletal proteins: Perform immunofluorescence or Western blotting for key cytoskeletal components (e.g., actin, tubulin) and focal adhesion proteins. 3. Cross-reference with known off-targets: Check if any of the known off-targets of Ibrutinib are involved in these pathways. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Potent inhibition in a biochemical kinase assay, but weak or no activity in a cell-based assay. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. High intracellular ATP concentration: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors. 3. Drug efflux: The compound may be actively transported out of the cells by efflux pumps. | 1. Assess cell permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of the compound. 2. Use cell-based target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to its target inside the cell. 3. Test with efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine if this is a factor. |
| Cellular activity is observed, but it does not correlate with the inhibition of the intended target. | The observed phenotype is due to an off-target effect. | 1. Perform a target knockdown/knockout experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound still elicits the same phenotype, it is likely due to an off-target effect. 2. Profile downstream signaling of known off-targets: Investigate the phosphorylation status of key substrates of known Ibrutinib off-targets (e.g., EGFR, Src family kinases). |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Ibrutinib against its primary target BTK and a selection of its known off-target kinases. This data is compiled from various sources and is intended for comparative purposes. Experimental conditions can vary between studies, so it is advisable to consult the primary literature for detailed information.
Table 1: Ibrutinib Inhibition of BTK and TEC Family Kinases
| Kinase | IC50 (nM) | Reference |
| BTK | 0.5 | [15] |
| TEC | 78 | [16] |
| BMX | 1.0 - 5.0 | [17][18] |
| ITK | 10 | [2] |
Table 2: Ibrutinib Inhibition of EGFR Family Kinases
| Kinase | IC50 (nM) | Notes | Reference |
| EGFR (Wild-Type) | >1000 | Ibrutinib is less potent against wild-type EGFR. | [19][20] |
| EGFR (L858R mutant) | 4-62 | Potent inhibition of activating mutants. | [20] |
| EGFR (T790M mutant) | 160 | Moderate activity against the resistance mutant. | [20] |
| HER2 (ERBB2) | ~50 | [21] | |
| HER4 (ERBB4) | ~100 | [21] |
Table 3: Ibrutinib Inhibition of Other Notable Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| CSK | 2.3 | [22] |
| SRC | 0.5 - 1.5 | [23] |
| LCK | 0.5 - 1.5 | [23] |
| FYN | 0.5 - 1.5 | [23] |
| YES | 0.5 - 1.5 | [23] |
| BLK | ~1 | [3] |
| JAK3 | >1000 | [2] |
Experimental Protocols & Visualizations
Protocol 1: Kinome Profiling Workflow
This workflow outlines the general steps for assessing the selectivity of a kinase inhibitor using a competitive binding assay platform like KINOMEscan™.
Protocol 2: Cell-Based Western Blot for Off-Target Pathway Activation
This protocol is designed to assess the phosphorylation status of a specific substrate of a suspected off-target kinase in response to inhibitor treatment.
Signaling Pathway: Ibrutinib's On- and Off-Target Effects
The following diagram illustrates the primary on-target pathway of Ibrutinib (BCR signaling) and some of its key off-target interactions.
References
- 1. patientpower.info [patientpower.info]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pnas.org [pnas.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ibrutinib selectively and irreversibly targets EGFR (L858R, Del19) mutant but is moderately resistant to EGFR (T790M) mutant NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. optimalcancercare.org [optimalcancercare.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Ibrutinib and its Deacryloylpiperidine Metabolite by Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry data for Ibrutinib and its significant deacryloylpiperidine metabolite/impurity.
Frequently Asked Questions (FAQs)
Q1: What is Ibrutinib deacryloylpiperidine and why is it important to analyze?
A1: this compound (also known as IBT4A) is a known impurity and a potential metabolite of Ibrutinib. It is structurally similar to Ibrutinib but lacks the acryloyl group on the piperidine ring. Regulatory guidelines often require the identification and quantification of such related substances in active pharmaceutical ingredients (APIs) and formulated drug products to ensure safety and efficacy.
Q2: What are the expected protonated molecular ions for Ibrutinib and this compound in positive ion mode mass spectrometry?
A2: In positive ion electrospray ionization (ESI) mass spectrometry, you can expect to observe the following protonated molecular ions ([M+H]⁺):
-
Ibrutinib: m/z 441.2
-
This compound: m/z 387.2
Q3: What are the major characteristic fragment ions of Ibrutinib in tandem mass spectrometry (MS/MS)?
A3: The collision-induced dissociation (CID) of the protonated Ibrutinib molecule (m/z 441.2) typically yields several characteristic fragment ions. The most commonly reported fragments are observed at m/z 304.1, 138.1, 84.1, and 55.0.[1] These fragments arise from the cleavage of the amide bond and subsequent fragmentation of the piperidine and acryloyl moieties.
Interpretation of Mass Spectrometry Fragmentation
Ibrutinib Fragmentation Pathway
The fragmentation of protonated Ibrutinib primarily occurs at the amide linkage between the pyrazolopyrimidine core and the acryloylpiperidine moiety.
Caption: Proposed fragmentation pathway of protonated Ibrutinib.
Predicted Fragmentation Pathway of this compound
Based on the known fragmentation of Ibrutinib and the structure of the deacryloylpiperidine metabolite, a similar fragmentation pattern is expected. The primary cleavage is anticipated at the amide bond.
Caption: Predicted fragmentation of deacryloylpiperidine metabolite.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for the identification of Ibrutinib and its deacryloylpiperidine metabolite.
| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) |
| Ibrutinib | 441.2 | 304.1, 138.1, 84.1, 55.0 |
| This compound | 387.2 | 304.1, 84.1 (Predicted) |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of Ibrutinib and its metabolites from plasma for research purposes.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Ibrutinib).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is a representative LC-MS/MS method for the analysis of Ibrutinib and its related compounds. Optimization may be required based on the specific instrument and column used.
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 10-20%).
-
Increase the percentage of mobile phase B to elute the analytes.
-
A typical gradient might be from 10% to 90% B over 5-10 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative analysis.
Troubleshooting Guide
Caption: Troubleshooting workflow for common LC-MS/MS issues.
Disclaimer: This information is intended for research and development purposes only. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols.
References
Overcoming low signal-to-noise in Ibrutinib deacryloylpiperidine binding experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in Ibrutinib-related binding experiments, with a special focus on overcoming low signal-to-noise ratios when studying its deacryloylpiperidine derivative.
Frequently Asked Questions (FAQs)
Q1: What is Ibrutinib and its primary mechanism of action?
Ibrutinib is a potent small molecule drug used to treat various B-cell cancers.[1] Its primary mechanism involves acting as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Ibrutinib's acrylamide group forms a permanent, covalent bond with a specific cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of the kinase's activity and ultimately promoting cancer cell death (apoptosis).[1][3]
Q2: What is the Ibrutinib deacryloylpiperidine metabolite and why are binding experiments challenging?
This compound (also known as IBT4A) is a form of Ibrutinib that has lost its acryloyl group. This component is sometimes referred to as an impurity of the parent drug.[4] The acryloyl "warhead" is essential for the covalent bond formation with BTK.[1][3] Without it, the deacryloylpiperidine derivative cannot form an irreversible bond and can only interact with BTK through weaker, reversible mechanisms. This presumed weak binding affinity is a primary reason for challenges in binding experiments, as it can easily lead to a low signal-to-noise ratio.
Q3: Why is the signal-to-noise ratio (S/N) a critical parameter in binding assays?
The signal-to-noise ratio (S/N) is a measure of the strength of the desired signal (e.g., the change in fluorescence upon binding) relative to the background noise (random fluctuations and non-specific signals). A high S/N ratio is essential for:
-
Sensitivity: Detecting weak binding interactions.
-
Accuracy: Ensuring that the measured signal truly represents the binding event.
-
Reproducibility: Obtaining consistent results between experiments. Low S/N can obscure real binding events, leading to inaccurate affinity measurements (Kd, IC50) or the false conclusion that no binding occurs.[5]
Q4: What are the most common causes of a low S/N ratio in kinase binding experiments?
Low S/N ratios typically stem from two main issues: high background noise or low signal intensity .
-
High Background Noise: Often caused by protein aggregation, buffer contaminants, non-specific binding of reagents to plate surfaces, or high intrinsic fluorescence of assay components.[5][6]
-
Low Signal Intensity: Can result from using concentrations of protein or ligand that are too low, poor choice of fluorophore, quenching effects, inactive protein, or an inherently weak binding interaction.[7][8]
Visual Guide 1: Ibrutinib Signaling Pathway
Caption: Ibrutinib's role in the BCR Signaling Pathway.
Troubleshooting Guide
The following tables outline common causes and specific solutions for low signal and high noise in your binding experiments.
Problem A: Low Signal Intensity
A weak signal makes it difficult to distinguish true binding from background noise. This is particularly relevant for the deacryloylpiperidine derivative, which is expected to be a weak, reversible binder.
| Potential Cause | Recommended Solution |
| 1. Suboptimal Reagent Concentration | Titrate both the protein (e.g., BTK) and the fluorescent ligand to find the optimal concentrations that yield a robust signal without causing aggregation or saturation.[9] |
| 2. Inactive Protein | Confirm protein activity and folding using a known potent ligand (like Ibrutinib) as a positive control. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles. |
| 3. Poor Fluorophore Choice / Quenching | Select a fluorophore with a high quantum yield and ensure its fluorescence is not quenched by the buffer or by the coupling process itself.[5][9] Compare the signal of the labeled ligand to an equivalent concentration of free dye. |
| 4. Inherently Weak Binding | Increase the concentration of the unlabeled binding partner to saturate the fluorescent partner. Note that for very weak binders (high Kd), achieving saturation may not be feasible due to solubility limits or off-target effects. |
| 5. Incorrect Instrument Settings (Gain/PMT) | Optimize the detector gain or photomultiplier tube (PMT) settings on your plate reader or mass spectrometer. A setting that is too low will not detect the signal, while one that is too high can cause saturation.[6][8] |
Problem B: High Background / Noise
Excessive noise can mask a weak signal, making the data unreliable.
| Potential Cause | Recommended Solution |
| 1. Protein Aggregation | Centrifuge the protein stock immediately before use to pellet aggregates. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer.[10] |
| 2. Buffer Contamination / Autofluorescence | Prepare fresh buffers using high-purity reagents. Test the buffer alone in the instrument to ensure it does not produce a high background signal.[6] |
| 3. Non-specific Binding | Use low-binding microplates (e.g., non-binding surface black plates for fluorescence assays).[6] Adding a carrier protein like Bovine Gamma Globulin (BGG) can also help block non-specific sites. Avoid BSA, as it can sometimes bind fluorophores.[5] |
| 4. Light Scatter | For fluorescence assays, ensure all solutions are free of precipitates or bubbles. High concentrations of protein can increase light scatter. |
| 5. Instrument Instability or Contamination | Allow instruments to warm up properly before use. For mass spectrometry, ensure the ion source is clean and the system is properly calibrated to reduce electronic noise and baseline drift.[8][11] |
Visual Guide 2: Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low S/N Ratio.
Quantitative Data Tables
Table 1: Kinase Inhibitory Potency of Ibrutinib
This table provides context for the high potency of the parent drug, Ibrutinib, against its primary target (BTK) and several off-targets. The binding affinity of the deacryloylpiperidine derivative is expected to be significantly lower.
| Kinase Target | IC50 (nM) | Binding Type | Reference |
| BTK | 0.5 | Covalent, Irreversible | [1][12] |
| BLK | 0.8 | Covalent, Irreversible | [1] |
| ITK | 10.7 | Covalent, Irreversible | [1] |
| JAK3 | 16.0 | Covalent, Irreversible | [1] |
| EGFR | > 1000 | Covalent, Irreversible | [1] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Example of S/N Ratio Optimization in a Fluorescence Polarization Assay
This hypothetical data illustrates how optimizing a single parameter—the fluorescent tracer concentration—can improve the assay window and S/N ratio for a weak binding interaction.
| Tracer Conc. (nM) | Signal (mP) | Background (mP) | Assay Window (ΔmP) | S/N Ratio | Notes |
| 50 | 210 | 185 | 25 | 2.1 | High background masks the signal. |
| 10 | 160 | 80 | 80 | 10.5 | Good balance between signal and background. |
| 1 | 95 | 75 | 20 | 2.5 | Signal is too low to be reliable. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Reversible Binding
This protocol is suitable for measuring the weak, reversible binding expected from the deacryloylpiperidine derivative.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
BTK Stock: Prepare a concentrated stock of purified BTK protein. Centrifuge at >14,000 x g for 10 minutes at 4°C before use to remove aggregates.
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind to the BTK active site. The concentration should be kept low (ideally ≤ Kd/2) and constant.
-
Test Compound: Prepare a serial dilution of the this compound derivative in assay buffer.
2. Assay Procedure:
-
In a black, low-volume, non-binding 384-well plate, add the fluorescent tracer to all wells.
-
Add the serially diluted test compound. Include "no inhibitor" (buffer only) and "no protein" controls.
-
Initiate the binding reaction by adding the BTK protein to all wells except the "no protein" controls.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.
3. Data Analysis:
-
Calculate the anisotropy or polarization (mP) values for each well.
-
Subtract the background signal (wells with no protein).
-
Plot the change in mP against the logarithm of the inhibitor concentration and fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50.
Visual Guide 3: Fluorescence Polarization Assay Workflow
Caption: General Workflow for a Fluorescence Polarization Binding Assay.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification
This method is used to confirm irreversible covalent binding by detecting a mass shift in the target protein. For the deacryloylpiperidine derivative, no permanent mass shift is expected , making this a useful counter-assay to confirm its non-covalent binding mode.
1. Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.
-
BTK Stock: Purified BTK protein at a concentration of 1-5 µM.
-
Test Compound: Ibrutinib (positive control) and this compound derivative, typically at a 5-10 fold molar excess over the protein.
2. Assay Procedure:
-
Incubate BTK with the test compound (or DMSO as a vehicle control) at room temperature for 1-2 hours.
-
Stop the reaction and desalt the sample using a C4 ZipTip or other suitable buffer exchange method to remove unbound compound and non-volatile salts.
-
Elute the protein directly into a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
3. Data Analysis:
-
Acquire the mass spectrum of the intact protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting multi-charged spectrum to determine the average mass of the protein.
-
Compare the mass of the protein incubated with the compound to the mass of the vehicle control. A mass increase corresponding to the molecular weight of the compound confirms covalent binding. For Ibrutinib (MW ~440.5 Da), a +440.5 Da shift is expected. No such stable shift should be observed for the deacryloylpiperidine derivative.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the reaction mechanism of covalent kinase inhibition by ibrutinib - American Chemical Society [acs.digitellinc.com]
- 3. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. nanomicronspheres.com [nanomicronspheres.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 12. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
Minimizing variability in experiments with Ibrutinib deacryloylpiperidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Ibrutinib and its primary metabolite, Ibrutinib deacryloylpiperidine. Our goal is to help you minimize variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Ibrutinib?
This compound (also known as IBT4A) is a known impurity of Ibrutinib.[1] It is important to be aware of its potential presence in your Ibrutinib samples, as impurities can affect experimental outcomes.
Q2: What is the primary mechanism of action for Ibrutinib?
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[3][4] By irreversibly binding to a cysteine residue in the active site of BTK, Ibrutinib effectively blocks its kinase activity.
Q3: What are the recommended storage and handling conditions for Ibrutinib and its deacryloylpiperidine metabolite?
For stock solutions of this compound, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the same day of use.[1] For amorphous Ibrutinib, thermal stability is a concern, and degradation can occur at elevated temperatures.[5][6] It is crucial to follow the supplier's specific storage recommendations for your Ibrutinib compound.
Q4: What solvents should be used to dissolve Ibrutinib and this compound?
Ibrutinib is freely soluble in dimethyl sulfoxide (DMSO) and soluble in methanol, but practically insoluble in water.[7] For in vivo studies, a common vehicle for this compound is a suspension prepared by dissolving the compound in DMSO and then further diluting with PEG300, Tween-80, and saline.[1] Always refer to the manufacturer's instructions for the specific solubility of your compound.
Troubleshooting Guides
High variability in experimental results with BTK inhibitors like Ibrutinib is a common challenge.[3][8] This guide will help you identify and address potential sources of variability in your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent IC50 values | - Different assay formats (biochemical vs. cellular)[8] - Purity of reagents (ATP, substrates, buffers)[9] - Substrate depletion or product inhibition[9] - Inconsistent DMSO concentrations[9] - Ibrutinib degradation due to improper storage or handling[10][11] | - Use a consistent and well-validated assay protocol. - Ensure the high purity of all reagents. - Optimize enzyme and substrate concentrations. - Maintain a consistent final DMSO concentration across all wells. - Store Ibrutinib according to the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| Poor reproducibility between experiments | - Cell line variability (passage number, cell density) - Inconsistent incubation times[12] - Temperature fluctuations[5][11] - Presence of Ibrutinib impurities or degradation products[6][10] | - Use cells within a consistent and low passage number range and seed at a consistent density. - Strictly adhere to the specified incubation times for all steps. - Ensure stable temperature control during all incubations. - Use highly pure Ibrutinib and consider analytical methods to check for the presence of impurities. |
| Unexpected off-target effects | - Ibrutinib can inhibit other kinases besides BTK, such as TEC, ITK, and EGFR.[8][13] - The biological activity of metabolites or impurities may differ from the parent compound. | - Be aware of the known off-target profile of Ibrutinib. - Consider using more selective BTK inhibitors if off-target effects are a concern. - Characterize the activity of any known impurities or metabolites in your system. |
| Low or no compound activity | - Compound precipitation due to low solubility in assay buffer. - Inactive enzyme or poor cell health. - Incorrect assay setup or reagent concentrations. | - Ensure the final concentration of Ibrutinib does not exceed its solubility limit in the assay buffer. The use of a small percentage of DMSO is common. - Verify the activity of your recombinant enzyme and the viability of your cells. - Double-check all calculations and the concentrations of all assay components. |
Quantitative Data Summary
The following tables summarize key quantitative data for Ibrutinib to aid in experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of Ibrutinib
| Target | Assay Type | IC50 (nM) | Reference |
| BTK | Biochemical | 0.5 | [1] |
| TEC | Biochemical | 3.2 - 78 | [8] |
| ITK | Biochemical | 0.5 - 218 | [3] |
Note: IC50 values for BTK inhibitors can be highly variable depending on the specific assay conditions.[3][8]
Table 2: Pharmacokinetic Properties of Ibrutinib
| Parameter | Value | Reference |
| Time to maximal plasma concentration (Tmax) | 1 - 2 hours | [14] |
| Plasma protein binding | 97.3% | [14] |
| Half-life | 4 - 6 hours | [14] |
| Primary metabolism | CYP3A | [14] |
Experimental Protocols
1. BTK Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of Ibrutinib on the enzymatic activity of recombinant BTK.
-
Principle: The phosphorylation of a substrate by recombinant BTK is quantified. The reduction in phosphorylation in the presence of Ibrutinib indicates its inhibitory activity.[12]
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer
-
ATP
-
Kinase substrate (e.g., poly(E,Y)4:1)
-
Ibrutinib (dissolved in DMSO)
-
96-well plates
-
Plate reader (appropriate for the detection method, e.g., fluorescence or luminescence)
-
-
Procedure:
-
Prepare serial dilutions of Ibrutinib in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted Ibrutinib or a vehicle control (DMSO).[12]
-
Add a solution containing the BTK enzyme and substrate to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow Ibrutinib to bind to BTK.[12]
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.[12]
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each Ibrutinib concentration and determine the IC50 value.[12]
-
2. Cell Viability Assay (MTT)
This assay assesses the effect of Ibrutinib on the metabolic activity and proliferation of cells.
-
Principle: Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
B-cell malignancy cell lines
-
Complete culture medium
-
Ibrutinib (dissolved in DMSO)
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with various concentrations of Ibrutinib or a vehicle control.
-
Incubate for the desired time period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Apoptosis Assay (Caspase-Glo 3/7)
This assay measures the induction of apoptosis by Ibrutinib through the activity of caspases 3 and 7.
-
Principle: The Caspase-Glo 3/7 reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspases 3 and 7, the substrate is cleaved, and a luminescent signal is produced.
-
Materials:
-
B-cell malignancy cell lines
-
Complete culture medium
-
Ibrutinib (dissolved in DMSO)
-
Caspase-Glo 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with various concentrations of Ibrutinib or a vehicle control.
-
Incubate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[12]
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add the Caspase-Glo 3/7 reagent to each well.[12]
-
Incubate at room temperature for 1 to 3 hours, protected from light.[12]
-
Measure luminescence using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Visualizations
Caption: Ibrutinib's inhibition of the B-cell receptor signaling pathway.
Caption: General workflow for in vitro assays with Ibrutinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Amorphous Ibrutinib Thermal Stability. | Read by QxMD [read.qxmd.com]
- 6. faf.cuni.cz [faf.cuni.cz]
- 7. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Synthetic Ibrutinib Deacryloylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification process of synthetic Ibrutinib deacryloylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound, also known as IBT4A, is a known process impurity and metabolite of Ibrutinib.[1][] Ibrutinib is a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[3][4] The purification of this compound is crucial for several reasons: as a reference standard for impurity profiling in Ibrutinib drug products, for toxicological studies, and as a starting material for the synthesis of other Ibrutinib analogs.
Q2: What are the main challenges in separating this compound from Ibrutinib?
A2: The primary challenge lies in the structural similarity between Ibrutinib and its deacryloylpiperidine analog. The only difference is the absence of the acryloyl group on the piperidine ring. This results in very similar polarities and chromatographic behaviors, making their separation difficult.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for analyzing the purity of Ibrutinib and its related substances, including the deacryloylpiperidine impurity.[3][5] Mass spectrometry (LC-MS/MS) can be used for identification and quantification, especially at low levels.[6]
Q4: My HPLC analysis shows significant peak tailing for this compound. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like Ibrutinib and its impurities is often caused by secondary interactions with residual silanol groups on the silica-based HPLC column.[7] To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acid like trifluoroacetic acid or formic acid can protonate the silanol groups and reduce these interactions.
-
Column Choice: Use a high-quality, end-capped C18 column designed to minimize silanol activity.[7]
-
Buffer: Incorporate a buffer in your mobile phase to maintain a consistent pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between Ibrutinib and this compound in column chromatography | - Inappropriate solvent system polarity.- Column overloading. | - Optimize Solvent System: Use a less polar solvent system to increase the separation, such as a gradient of dichloromethane (DCM) and methanol, starting with a lower concentration of methanol.[8]- Reduce Sample Load: Decrease the amount of crude material loaded onto the column.- Use a Different Stationary Phase: Consider using a different silica gel with a smaller particle size for higher resolution. |
| Co-elution of this compound with other impurities | - Similar polarity of impurities. | - Employ Orthogonal Purification Methods: Follow up the initial column chromatography with a different purification technique, such as preparative HPLC or recrystallization.- Adjust Mobile Phase: Modify the mobile phase in your chromatography. For instance, adding a small amount of a modifier like triethylamine can alter the elution profile of basic impurities. |
| Low yield after purification | - Loss of product during solvent extractions or transfers.- Degradation of the compound during purification. | - Minimize Transfer Steps: Plan your workflow to reduce the number of transfers.- Monitor pH: Avoid strongly acidic or basic conditions if the stability of the compound is unknown.- Use Appropriate Solvents: Ensure the compound is fully dissolved during transfers to avoid leaving material behind. |
| Product is not crystallizing during recrystallization | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Incorrect solvent choice. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.- Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the compound.- Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent in which the compound is insoluble to precipitate the product. A patent for Ibrutinib purification suggests dissolving in a polar solvent and adding an anti-solvent.[9] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from general purification methods for Ibrutinib and is designed to separate the more polar this compound from the less polar Ibrutinib.
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in dichloromethane (DCM).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running 2-3 column volumes of DCM.
-
-
Sample Preparation:
-
Dissolve the crude synthetic mixture containing this compound in a minimal amount of DCM.
-
If the crude material is not fully soluble, add a small amount of methanol to aid dissolution.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
-
Chromatography:
-
Carefully load the dried sample onto the top of the prepared column.
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is from 0% to 5% methanol in DCM.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired product. This compound, being more polar, should elute after Ibrutinib.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is a subsequent step to further purify the product obtained from column chromatography.
-
Solvent Selection:
-
Dissolve the semi-purified this compound in a minimal amount of a hot, polar solvent (e.g., isopropanol, ethanol, or acetone).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data
The following table summarizes typical HPLC conditions used for the analysis of Ibrutinib and its impurities, which can be adapted for monitoring the purification process.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Atlantis T3 (150 x 4.6 mm, 5.0 µm)[3] | Acquity HSS T3 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[5] | 10 mM Ammonium formate buffer[3] | 0.1% Formic acid |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile[3] | Acetonitrile |
| Gradient | Isocratic (50:50 v/v)[5] | Gradient elution[3] | Gradient elution |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[3] | 0.3 mL/min |
| Detection | UV at 260 nm[5] | UV or MS | UV or MS |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. ctppc.org [ctppc.org]
- 4. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. jetir.org [jetir.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. benchchem.com [benchchem.com]
- 8. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 9. CN105440040A - Ibrutinib purification method - Google Patents [patents.google.com]
Addressing precipitation issues with Ibrutinib deacryloylpiperidine in buffers
Technical Support Center: Ibrutinib Deacryloylpiperidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding precipitation issues encountered with this compound in experimental buffers. Given that this compound is a principal metabolite and impurity of Ibrutinib, its physicochemical properties, particularly solubility, are expected to be very similar to the parent compound. Data for Ibrutinib is used as a strong proxy throughout this guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it precipitate in my buffer?
A: this compound is a known impurity and metabolite of Ibrutinib.[1] The parent compound, Ibrutinib, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[2][3] this compound shares this characteristic of being poorly soluble in aqueous solutions, especially at neutral to alkaline pH.[2][4] Precipitation typically occurs when the concentration of the compound in your buffer exceeds its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition).
Q2: I diluted my high-concentration DMSO stock solution into PBS (pH 7.4), and it immediately turned cloudy. What went wrong?
A: This is a common phenomenon known as solvent-shifting precipitation. Ibrutinib and its metabolite are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but are sparingly soluble in aqueous buffers.[5] When a small volume of concentrated DMSO stock is added to a large volume of an aqueous buffer like PBS, the compound is rapidly exposed to a solvent environment where it is not soluble, causing it to "crash out" or precipitate. The solubility of Ibrutinib in a 1:3 solution of DMSO:PBS at pH 7.2 is only about 0.25 mg/mL.[5]
Q3: What is the recommended solvent for preparing a primary stock solution?
A: 100% DMSO is the recommended solvent for preparing high-concentration primary stock solutions. Ibrutinib has a very high solubility in DMSO (approximately 30 mg/mL to 200 mg/mL), which allows for the creation of a concentrated, stable stock that can be stored at -20°C or -80°C and diluted for working solutions.[5][6]
Q4: How can I prevent precipitation and increase the solubility of this compound in my final working solution?
A: Several strategies can be employed, often in combination:
-
Decrease the Final Concentration: The most straightforward method is to work at a lower final concentration that is below the compound's solubility limit in your specific buffer.
-
Adjust the pH: Ibrutinib's solubility is highly pH-dependent, with significantly greater solubility in acidic conditions (pH 1.2-3) due to protonation (pKa ≈ 3.7-4.0).[2][4] If your experiment allows, using a buffer with a lower pH can dramatically improve solubility.
-
Increase Co-solvent Percentage: Maintaining a higher percentage of DMSO in the final working solution can help keep the compound dissolved. However, be mindful that DMSO concentrations above 0.5-1% can be toxic to many cell lines. Always run a vehicle control to account for any effects of the co-solvent.
-
Use Solubilizing Agents: For in vitro dissolution studies, surfactants like Tween 20 (polysorbate 20) have been used to increase the solubility of Ibrutinib formulations.[2] Depending on your experimental system, a small amount of a biocompatible surfactant may be permissible.
Q5: What is a safe maximum working concentration to start with in a standard phosphate buffer at neutral pH?
A: Based on data for the parent compound, a concentration at or below 0.25 mg/mL (approximately 570 µM) in a buffer containing a significant amount of co-solvent (e.g., 25% DMSO) is a reasonable starting point.[5] For cell-based assays where the DMSO concentration must be kept low (<0.5%), the achievable final concentration of this compound in a purely aqueous buffer at pH 7.2-7.4 will be significantly lower, likely in the low micromolar range. It is strongly recommended to determine the solubility limit experimentally for your specific buffer system.
Quantitative Data Summary
The following tables summarize solubility data for the parent compound, Ibrutinib, which serves as a reliable reference for its deacryloylpiperidine metabolite.
Table 1: Solubility of Ibrutinib in Common Laboratory Solvents
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| DMSO | ~30 mg/mL | [5] |
| Ethanol | ~0.25 mg/mL | [5] |
| DMSO:PBS (1:3 ratio, pH 7.2) | ~0.25 mg/mL | [5] |
| Water | Practically Insoluble (~0.003 mg/mL) |[2][7] |
Table 2: pH-Dependent Aqueous Solubility of Ibrutinib
| pH of Aqueous Media | Approximate Solubility | Reference(s) |
|---|---|---|
| 1.0 | ~1.6 mg/mL | [2] |
| 4.5 | ~0.003 mg/mL | [2] |
| 8.0 | ~0.003 mg/mL |[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 20 mM stock solution of this compound (Formula Weight: 303.37 g/mol ) in DMSO.
-
Weigh Compound: Accurately weigh approximately 5 mg of this compound powder and place it in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 20 mM concentration.
-
Volume (mL) = [Weight (mg) / 303.37 ( g/mol )] / 0.020 (mol/L)
-
For 5 mg, the required DMSO volume is approximately 0.824 mL.
-
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. The solution should be stable for several months when stored properly.[1]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This method allows you to determine the solubility limit of the compound in your specific experimental buffer.[8][9]
-
Buffer Preparation: Prepare the exact aqueous buffer you intend to use in your experiment (e.g., PBS, pH 7.4; Tris-HCl, pH 8.0). Ensure the pH is accurately measured and adjusted at the experimental temperature (e.g., 37°C).[8]
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of the buffer in a sealed container (e.g., add 1-2 mg of powder to 1 mL of buffer). The presence of undissolved solid material at the end of the experiment is essential.
-
Equilibration: Tightly seal the container and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical. Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect the supernatant without disturbing the solid pellet. For higher accuracy, filter the supernatant through a 0.22 µm PVDF syringe filter compatible with your buffer and solvent.
-
Quantification: Accurately dilute the saturated supernatant into a solvent where the compound is highly soluble (e.g., acetonitrile:water mixture). Quantify the concentration using a validated analytical method such as HPLC-UV or LC-MS with a standard calibration curve.[8] The resulting concentration is the equilibrium solubility of the compound in that buffer.
Visualizations: Pathways and Workflows
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.[10][11][12]
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Key experimental factors that influence compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. The investigation of parameters affecting Ibrutinib release from chitosan/tripolyphosphate/carbon nanofiber composite microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ibrutinib | Cell Signaling Technology [cellsignal.com]
- 7. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of BTK Inhibitory Activity: Ibrutinib vs. Ibrutinib Deacryloylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibitory activity of the covalent inhibitor ibrutinib and its deacryloylpiperidine derivative. The information presented herein is compiled from peer-reviewed scientific literature and is intended to provide an objective analysis supported by experimental data and established biochemical principles.
Introduction
Ibrutinib is a potent, first-in-class BTK inhibitor that has revolutionized the treatment of various B-cell malignancies.[1] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of the enzyme's kinase activity.[2][3] Ibrutinib deacryloylpiperidine is a derivative of ibrutinib that lacks the acryloyl group responsible for this covalent interaction. This guide will explore the profound impact of this structural difference on the BTK inhibitory activity of these two molecules.
Quantitative Comparison of BTK Inhibitory Activity
| Compound | Target | IC50 (nM) | Inhibition Type | Key Structural Feature for Activity |
| Ibrutinib | BTK | 0.5 | Covalent, Irreversible | Acrylamide group |
| This compound | BTK | Not Available (Expected to be significantly higher) | Non-covalent, Reversible (presumed) | Lacks acrylamide group |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Expected Inhibitory Activity
The significant difference in the BTK inhibitory activity between ibrutinib and its deacryloylpiperidine derivative stems directly from their distinct chemical structures and resulting mechanisms of inhibition.
Ibrutinib: As a covalent inhibitor, ibrutinib's high potency is attributed to the presence of an acrylamide "warhead". This group acts as a Michael acceptor, forming a stable covalent bond with the thiol group of the Cys-481 residue within the ATP binding pocket of BTK. This irreversible binding permanently inactivates the enzyme.
This compound: This molecule lacks the critical acrylamide moiety. Consequently, it cannot form a covalent bond with Cys-481. Any inhibitory activity it may possess would be through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within the BTK active site. Such interactions are inherently weaker and reversible, which would be reflected in a significantly higher IC50 value and a much shorter duration of action compared to ibrutinib. While a precise IC50 is not documented, it is reasonable to infer that its potency would be orders of magnitude lower than that of ibrutinib. For context, a dihydrodiol metabolite of ibrutinib, which retains the core structure but is modified elsewhere, exhibits a 15-fold lower inhibitory activity against BTK.[4]
B-Cell Receptor (BCR) Signaling Pathway and BTK's Role
BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK's role is to propagate this signal downstream. Ibrutinib's inhibition of BTK effectively blocks this pathway, which is often constitutively active in B-cell malignancies.
B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of Ibrutinib on BTK.
Experimental Protocols
The determination of BTK inhibitory activity is typically performed using in vitro biochemical assays. The following is a generalized protocol for a BTK kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Bruton's tyrosine kinase.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or protein that can be phosphorylated by BTK)
-
Test compounds (Ibrutinib and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal from the detection reagent (e.g., luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. A vehicle control (buffer with DMSO) should also be prepared.
-
Enzyme and Substrate Preparation: Prepare a solution containing the BTK enzyme and the substrate in the kinase buffer.
-
Reaction Setup: In a multi-well plate, add the test compound dilutions and the vehicle control.
-
Initiation of Reaction: Add the BTK enzyme and substrate solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for a BTK Kinase Inhibition Assay.
Conclusion
The presence of the acrylamide group in ibrutinib is fundamental to its high-potency, irreversible inhibition of BTK. The deacryloylpiperidine derivative, lacking this critical functional group, is expected to have substantially lower, if any, meaningful BTK inhibitory activity. This comparison highlights the importance of specific structural motifs in drug design and the profound impact they can have on the mechanism of action and overall efficacy of a therapeutic agent. For researchers in drug development, this serves as a clear example of the principles of covalent inhibition and the structure-activity relationships that govern drug-target interactions.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenetic Biomarkers of Ibrutinib Response and Toxicity in Chronic Lymphocytic Leukemia: Insights from an Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Ibrutinib deacryloylpiperidine as a selective covalent probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of covalent probes for Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases. While the molecule "Ibrutinib deacryloylpiperidine" has been investigated, it is now understood to be an impurity or degradation product of the parent drug, Ibrutinib, lacking the essential acryloyl moiety for covalent engagement with BTK Cys481.[1][] Consequently, it is not a functional covalent probe.
This guide will focus on validated and widely used Ibrutinib-based probes and compare their performance with the parent drug and alternative covalent inhibitors, providing researchers with the necessary data to select the appropriate tools for their studies.
Introduction to Covalent BTK Probes
Covalent BTK inhibitors, such as Ibrutinib, function by forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3] This mechanism provides sustained target inhibition. To study the engagement of these inhibitors with BTK in cellular and in vivo models, specialized covalent probes have been developed. These probes are typically derivatives of a parent inhibitor, modified with a reporter tag like a fluorophore (e.g., BODIPY) or biotin.[4][5] These tags allow for the visualization and quantification of target occupancy.
Comparative Analysis of BTK Covalent Probes and Inhibitors
This section compares the performance of Ibrutinib, its validated fluorescent probe PCI-33380, a biotinylated Ibrutinib probe, and the second-generation BTK inhibitors Acalabrutinib and Zanubrutinib.
Data Presentation
| Compound/Probe | Type | Target | IC50 (BTK) | Key Features & Off-Targets |
| Ibrutinib | Covalent Inhibitor | BTK | 0.5 nM[3][6][7] | First-in-class BTK inhibitor. Off-targets include other TEC family kinases (ITK, TEC), EGFR, and JAK3.[3] |
| This compound | Ibrutinib Impurity | - | Not applicable | Lacks the acryloyl "warhead" and is inactive as a covalent inhibitor.[] |
| PCI-33380 | Fluorescent Probe | BTK | Not reported directly, used to measure occupancy | A fluorescently tagged derivative of Ibrutinib used to directly monitor BTK occupancy. |
| Ibrutinib-biotin | Biotinylated Probe | BTK | 0.755-1.02 nM[5][8] | Biotinylated Ibrutinib for pull-down assays and other affinity-based methods.[5][9] |
| Acalabrutinib | Covalent Inhibitor | BTK | ~5 nM (biochemical) | Second-generation inhibitor with higher selectivity and reduced off-target effects compared to Ibrutinib.[10][11] |
| Zanubrutinib | Covalent Inhibitor | BTK | <1 nM (biochemical) | Second-generation inhibitor designed for greater selectivity and sustained BTK occupancy.[12][13][14] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is inhibited by covalent probes and inhibitors.
Experimental Workflow: BTK Occupancy Assay
The following diagram outlines a typical workflow for a competitive binding assay to measure BTK occupancy using a fluorescent or biotinylated probe.
Experimental Protocols
BTK Occupancy Assay using a Fluorescent Probe (e.g., PCI-33380)
This protocol is adapted from methodologies described for measuring BTK occupancy in cells.[4]
-
Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos, DOHH2) or primary B-cells under standard conditions. Treat cells with varying concentrations of the test covalent inhibitor (e.g., Ibrutinib) for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle-only control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors on ice.
-
Probe Labeling: Incubate the cell lysates with a fluorescent covalent probe, such as PCI-33380, at a concentration sufficient to saturate unoccupied BTK (e.g., 1 µM) for 1-2 hours at room temperature.
-
SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled BTK by scanning the gel using a fluorescence gel scanner.
-
Western Blotting: After fluorescence scanning, transfer the proteins to a PVDF membrane and perform a standard Western blot using an anti-BTK antibody to determine the total BTK protein levels in each sample.
-
Quantification: Densitometry is used to quantify the fluorescence intensity of the labeled BTK band and the total BTK band from the Western blot. The percentage of BTK occupancy is calculated as: [1 - (Fluorescent Signal in Treated Sample / Total BTK in Treated Sample) / (Fluorescent Signal in Vehicle Sample / Total BTK in Vehicle Sample)] * 100.
Biotinylated Probe Pull-Down Assay
This protocol is based on the use of biotinylated probes for affinity purification.[5][9]
-
Cell Treatment and Lysis: Follow steps 1 and 2 from the fluorescent probe assay protocol.
-
Probe Incubation: Incubate the cell lysates with a biotinylated covalent probe (e.g., Ibrutinib-biotin) for 1-2 hours at room temperature to label unoccupied BTK.
-
Affinity Pull-Down: Add streptavidin-conjugated magnetic beads to the lysates and incubate for 1 hour at 4°C with rotation to capture the biotin-probe-BTK complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-BTK antibody. The amount of pulled-down BTK is inversely proportional to the occupancy by the unlabeled inhibitor.
Conclusion
The selection of a covalent probe for BTK studies depends on the specific experimental needs. While "this compound" is not a valid probe, fluorescently labeled Ibrutinib derivatives like PCI-33380 are well-suited for in-gel visualization and quantification of target occupancy. Biotinylated Ibrutinib probes are ideal for pull-down assays and proteomic studies. For comparative studies of inhibitor selectivity and efficacy, the parent compounds Ibrutinib, Acalabrutinib, and Zanubrutinib provide a spectrum of potencies and off-target profiles. This guide provides the foundational information for researchers to make informed decisions on the most appropriate tools for their investigation of BTK biology and pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 7. Ibrutinib | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 8. abmole.com [abmole.com]
- 9. Ibrutinib-biotin [myskinrecipes.com]
- 10. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Zanubrutinib (BGB-3111), a Second-Generation Selective Covalent Inhibitor of Bruton's Tyrosine Kinase and Its Utility in Treating Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibrutinib and its Deacryloylpiperidine Metabolite: A Comparative Analysis of Activity Against Wild-Type and C481S Mutant BTK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic and cellular activity of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and its deacryloylpiperidine derivative against both wild-type (WT) BTK and the clinically significant C481S mutant. The emergence of the C481S mutation is a primary mechanism of acquired resistance to ibrutinib, making the characterization of alternative inhibitors crucial for the development of next-generation therapies.
Executive Summary
Ibrutinib, a potent covalent inhibitor of BTK, demonstrates significantly reduced activity against the C481S mutant form of the enzyme. This is due to the mutation preventing the irreversible binding of ibrutinib to the cysteine residue at position 481. In contrast, the deacryloylpiperidine derivative of ibrutinib, which lacks the reactive acryloyl moiety and acts as a reversible inhibitor, exhibits notable activity against both wild-type and C481S mutant BTK. This suggests that non-covalent inhibitors based on the ibrutinib scaffold may offer a promising strategy to overcome C481S-mediated resistance. Another major metabolite, the dihydrodiol derivative PCI-45227, shows substantially lower inhibitory activity against BTK compared to the parent compound.
Data Presentation
The following tables summarize the in vitro inhibitory activities of ibrutinib and its deacryloylpiperidine derivative against wild-type and C481S mutant BTK.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Wild-Type BTK | C481S Mutant BTK | Fold Change (C481S/WT) |
| Ibrutinib | 0.5 - 1.5[1] | 26.3 - 414.0 | ~17.5 - 828 |
| Deacryloylpiperidine Ibrutinib* | 51.0[2][3] | 30.7[2][3] | ~0.6 |
*Data for "N-piperidine Ibrutinib hydrochloride," a reversible derivative structurally analogous to deacryloylpiperidine ibrutinib.
Table 2: Cellular Activity (EC50, nM) in TMD8 Cells
| Compound | Wild-Type BTK | C481S Mutant BTK |
| Ibrutinib | 0.6 | 414.0 |
| Acalabrutinib | 3.9 | 2973.8 |
| Zanubrutinib | 0.7 | 2322.0 |
This table from a conference abstract provides context for ibrutinib's cellular activity against WT and C481S BTK in a specific cell line, though it does not include data for the deacryloylpiperidine derivative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a general workflow for assessing BTK inhibitor activity.
Caption: Simplified BTK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
Biochemical BTK Kinase Assay (Example using ADP-Glo™)
This protocol outlines a method to determine the in vitro inhibitory activity (IC50) of compounds against BTK.
-
Reagents and Materials:
-
Recombinant human BTK (wild-type or C481S mutant)
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)
-
Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
ATP
-
Test compounds (Ibrutinib, Deacryloylpiperidine Ibrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure: a. Prepare serial dilutions of the test compounds in kinase buffer. b. In a 384-well plate, add the diluted compounds. c. Add the BTK enzyme and substrate solution to each well. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding. e. Initiate the kinase reaction by adding ATP. f. Incubate the plate at 30°C for 1 hour. g. Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence. h. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. i. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Viability Assay (Example using CellTiter-Glo®)
This protocol describes a method to assess the effect of BTK inhibitors on the viability of cells expressing either wild-type or mutant BTK.
-
Reagents and Materials:
-
Cell line expressing the target BTK (e.g., TMD8 cells with CRISPR-generated BTK WT or C481S knock-in)
-
Complete cell culture medium
-
Test compounds (Ibrutinib, Deacryloylpiperidine Ibrutinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well white, clear-bottom plates
-
Plate reader capable of luminescence detection
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined optimal density. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO). d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. e. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. f. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. g. Mix the contents and incubate at room temperature to stabilize the luminescent signal. h. Measure the luminescence using a plate reader. i. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. j. Determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
The data presented in this guide highlight the differential activity of ibrutinib and its deacryloylpiperidine derivative against wild-type and C481S mutant BTK. While ibrutinib's efficacy is significantly compromised by the C481S mutation, the reversible, non-covalent deacryloylpiperidine derivative maintains potent inhibition against this resistant mutant. This underscores the potential of developing non-covalent BTK inhibitors to address acquired resistance in patients treated with covalent inhibitors like ibrutinib. Further investigation into the pharmacokinetic and pharmacodynamic properties of such reversible inhibitors is warranted to fully assess their therapeutic potential.
References
Navigating the Kinase Selectivity of Ibrutinib's Primary Metabolite: A Comparative Guide
For researchers and drug development professionals, understanding the complete pharmacological profile of a drug candidate extends beyond the parent compound to its metabolites. In the case of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, its primary active metabolite, deacryloylpiperidine (PCI-45227), presents a distinct profile. This guide provides a comparative analysis of deacryloylpiperidine's kinase inhibitory activity based on available data, alongside detailed experimental methodologies for assessing kinase cross-reactivity.
Comparative Inhibitory Activity Against BTK
The primary active metabolite of ibrutinib, deacryloylpiperidine (also known as PCI-45227), is formed through the metabolism of the acryloyl moiety of the parent drug.[1] This structural change significantly impacts its inhibitory potency against its intended target, Bruton's tyrosine kinase. Available data indicates that the inhibitory activity of deacryloylpiperidine towards BTK is approximately 15 times lower than that of ibrutinib.[1][2]
| Compound | Target Kinase | IC50 (approximate relative potency) | Reference |
| Ibrutinib | BTK | 1x | [1] |
| Deacryloylpiperidine (PCI-45227) | BTK | 15x | [1][2] |
This reduction in potency is a critical consideration in evaluating the overall therapeutic window and potential off-target effects of ibrutinib, as the metabolite may be present in significant concentrations in vivo.
Experimental Protocols for Kinase Cross-Reactivity Profiling
To determine the selectivity of a compound like deacryloylpiperidine against a broad range of kinases, a standardized biochemical assay is typically employed. The following protocol outlines a representative method for assessing kinase inhibition.
Protocol: In Vitro Radiometric Kinase Inhibition Assay
This protocol is a standard method for measuring the catalytic activity of a kinase and the inhibitory effect of a test compound.
1. Materials:
- Recombinant human kinase enzymes
- Kinase reaction buffer (specific to each kinase, typically containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
- ATP (Adenosine triphosphate)
- ³³P-γ-ATP (radiolabeled ATP)
- Specific peptide or protein substrate for each kinase
- Test compound (Deacryloylpiperidine) dissolved in DMSO
- 96-well filter plates
- Phosphoric acid wash solution
- Scintillation cocktail
- Microplate scintillation counter
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compound (deacryloylpiperidine) in DMSO. Further dilute these in the respective kinase reaction buffer to achieve the final desired concentrations. A DMSO-only control is included to determine baseline kinase activity.
- Reaction Setup: In a 96-well plate, add the diluted test compound or DMSO control.
- Enzyme and Substrate Addition: Add a solution containing the specific kinase enzyme and its corresponding substrate to each well.
- Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.
- Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP mixed with ³³P-γ-ATP.
- Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
- Reaction Termination: Stop the reaction by spotting the reaction mixture onto a filter membrane (the wells of the filter plate), which captures the phosphorylated substrate.
- Washing: Wash the filter plate multiple times with a phosphoric acid solution to remove unincorporated ³³P-γ-ATP.
- Quantification: After drying the filter plate, add a scintillation cocktail to each well and quantify the amount of incorporated radiolabel using a microplate scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in kinase profiling and the biological context of BTK inhibition, the following diagrams are provided.
Caption: Workflow for kinase cross-reactivity profiling.
Caption: Simplified BTK signaling pathway and inhibitor interactions.
References
Comparative analysis of Ibrutinib and its deacryloylpiperidine metabolite in vivo
A detailed examination of the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and its primary active metabolite.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive in vivo comparison of Ibrutinib and its principal active metabolite, the dihydrodiol metabolite (PCI-45227). While the deacryloylpiperidine metabolite is a known impurity of Ibrutinib, there is a significant lack of available in vivo data for a direct and detailed comparison.[1] Therefore, this analysis will focus on the more extensively studied and pharmacologically active dihydrodiol metabolite.
Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] Its metabolism, primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), results in several metabolites.[4][5] The most significant of these is the active dihydrodiol metabolite, PCI-45227 (also known as M37).[4][6] Other major metabolic pathways include hydroxylation of the phenyl group to a monooxygenated metabolite (M35) and the opening of the piperidine ring to form an alcohol metabolite (M34) and a carboxylic acid metabolite (M25).[4]
Quantitative Data Summary
The following tables summarize key in vivo pharmacokinetic and pharmacodynamic parameters for Ibrutinib and its dihydrodiol metabolite, providing a basis for their comparative assessment.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Ibrutinib | Dihydrodiol Metabolite (PCI-45227) | Reference(s) |
| Mechanism of Action | Covalent, irreversible BTK inhibitor | Active BTK inhibitor | [2] |
| Relative Potency (vs. Ibrutinib) | 1x | ~15x less potent | [4][6] |
| Time to Max. Plasma Conc. (Tmax) | 1-2 hours | - | [6] |
| Plasma Half-life | 4-6 hours | - | [6] |
| Metabolite to Parent Ratio (steady state) | N/A | 1 to 2.8 | [6] |
| Primary Metabolism | CYP3A4/5 | - | [4][5] |
| Elimination | Primarily as metabolites via feces | - | [6] |
Table 2: In Vivo Efficacy and Target Engagement
| Parameter | Ibrutinib | Dihydrodiol Metabolite (PCI-45227) | Reference(s) |
| BTK Occupancy | High and sustained in vivo | Contributes to overall BTK inhibition | [2] |
| In Vivo Anti-tumor Activity | Significant in various B-cell malignancies | Contributes to the overall anti-tumor effect | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Ibrutinib Resistance: A Comparative Guide to Alternative Bruton's Tyrosine Kinase Inhibitors
The advent of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment landscape for B-cell malignancies such as chronic lymphocytic leukemia (CLL). However, the emergence of resistance, primarily through mutations in the BTK gene, necessitates a comprehensive evaluation of alternative therapeutic strategies. This guide provides a comparative analysis of the efficacy of Ibrutinib and its alternatives in the context of Ibrutinib-resistant cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Ibrutinib deacryloylpiperidine, an impurity of Ibrutinib, is a molecule for which there is a lack of publicly available efficacy data, particularly in resistant cell lines. Therefore, this guide will focus on clinically relevant and well-documented alternatives to Ibrutinib for overcoming resistance.
The Challenge of Ibrutinib Resistance
Ibrutinib is a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 481 (C481) in the active site of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1] This inhibition blocks downstream signaling, leading to decreased B-cell proliferation and survival.[2] The most common mechanism of acquired resistance to Ibrutinib is a mutation at the C481 position, most frequently a cysteine-to-serine substitution (C481S).[1] This mutation prevents the covalent binding of Ibrutinib, thereby reducing its inhibitory effect.[1]
B-Cell Receptor Signaling and Ibrutinib Resistance
The B-cell receptor signaling pathway is crucial for the survival and proliferation of malignant B-cells. The following diagram illustrates the pathway and the point of Ibrutinib intervention, as well as the mechanism of resistance.
Comparative Efficacy of BTK Inhibitors in Resistant Cell Lines
To overcome Ibrutinib resistance, second-generation covalent inhibitors (acalabrutinib, zanubrutinib) and non-covalent inhibitors (pirtobrutinib) have been developed. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors against wild-type (WT) and C481S-mutant BTK. Lower IC50 values indicate greater potency.
| Inhibitor | Type | BTK Status | IC50 (nM) | Reference |
| Ibrutinib | Covalent | Wild-Type | 2.3 | [3] |
| C481S Mutant | >1000 | [4] | ||
| Acalabrutinib | Covalent | Wild-Type | ~3-5 | [5] |
| C481S Mutant | Reduced Efficacy | [6] | ||
| Zanubrutinib | Covalent | Wild-Type | <1 | [7] |
| C481S Mutant | Reduced Efficacy | [8] | ||
| Pirtobrutinib | Non-covalent | Wild-Type | 4.2 | [3] |
| C481S Mutant | Potent Inhibition | [3] | ||
| Rilzabrutinib | Reversible Covalent | C481S Mutant | 1.2 | [4] |
| MK-1026 (ARQ 531) | Non-covalent | Wild-Type | 0.85 | [9] |
| C481S Mutant | 0.39 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
The determination of IC50 values is a critical step in evaluating the efficacy of kinase inhibitors. Below are detailed methodologies for key experiments.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 of a BTK inhibitor in cell lines.
Detailed Protocol for Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of a specific cell line.
Materials:
-
Ibrutinib-sensitive and -resistant cell lines (e.g., HEK293 cells transfected with wild-type BTK or BTK C481S mutant).
-
Complete cell culture medium.
-
Test compounds (BTK inhibitors) dissolved in DMSO.
-
96-well clear bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the IC50 of an inhibitor against purified BTK enzyme.
Materials:
-
Purified recombinant BTK enzyme (wild-type or C481S mutant).
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
Test compounds (BTK inhibitors) dissolved in DMSO.
-
384-well low volume plates.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Assay Setup:
-
Dilute the BTK enzyme, substrate, ATP, and inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µL of inhibitor or DMSO (vehicle control).
-
Add 2 µL of the diluted BTK enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The development of resistance to Ibrutinib, primarily through the BTK C481S mutation, has spurred the development of next-generation BTK inhibitors. Second-generation covalent inhibitors, acalabrutinib and zanubrutinib, offer increased selectivity, potentially leading to improved safety profiles, though their efficacy against the C481S mutation is limited. In contrast, non-covalent inhibitors like pirtobrutinib and MK-1026 have demonstrated potent activity against both wild-type and C481S-mutant BTK, representing a significant advancement in overcoming Ibrutinib resistance. The choice of a subsequent therapy after Ibrutinib failure should be guided by the specific resistance mechanism and the comparative efficacy and safety profiles of the available alternatives. Further clinical studies are ongoing to define the optimal sequencing of these agents to maximize patient outcomes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. promega.com [promega.com]
- 3. BTK inhibitors in CLL: second-generation drugs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on acalabrutinib or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic landscape of patients in a phase II study of zanubrutinib in ibrutinib- and/or acalabrutinib-intolerant patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ibrutinib Deacryloylpiperidine and Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ibrutinib deacryloylpiperidine with its parent drug, Ibrutinib, its primary active metabolite, and other clinically relevant Bruton's tyrosine kinase (BTK) inhibitors. The comparison is supported by experimental data on their mechanism of action, potency, and clinical efficacy where available.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[4][5] BTK inhibitors have revolutionized the treatment of these cancers.[2] They can be broadly classified into two categories: covalent irreversible inhibitors and non-covalent reversible inhibitors.
Ibrutinib , the first-in-class BTK inhibitor, forms a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition.[5][6][7] However, its use can be limited by off-target effects and the development of resistance, most commonly through a C481S mutation in BTK that prevents this covalent binding.[8][9][10] This has driven the development of second-generation covalent inhibitors with improved selectivity and non-covalent inhibitors that are effective against both wild-type and C481S-mutated BTK.[9][10]
This guide focuses on comparing this compound to other BTK inhibitors. This compound is an impurity and a potential metabolite of Ibrutinib, characterized by the absence of the acryloyl group necessary for covalent bond formation.[9] This structural change suggests it would act as a non-covalent, reversible inhibitor. For the purpose of this comparison, data for the closely related reversible derivative, N-piperidine Ibrutinib hydrochloride, is used to infer its potential activity.
Quantitative Comparison of BTK Inhibitors
The following table summarizes the key characteristics and performance data of this compound and other selected BTK inhibitors.
| Inhibitor | Class | Mechanism of Action | IC50 (BTK wt) | IC50 (BTK C481S) | Key Clinical Data (where applicable) |
| Ibrutinib | 1st Gen. Covalent | Irreversible covalent bond with C481 | 0.5 nM[4][7][9] | >1000 nM[4] | Established efficacy in CLL, MCL, etc. Associated with off-target AEs (atrial fibrillation, bleeding).[11][12] |
| This compound | Non-Covalent (inferred) | Reversible binding to BTK active site | 51.0 nM (for N-piperidine Ibrutinib HCl)[13] | 30.7 nM (for N-piperidine Ibrutinib HCl)[13] | Not clinically evaluated as a therapeutic agent. |
| Dihydrodiol-ibrutinib (PCI-45227) | Active Metabolite | Covalent (retains acryloyl group) | ~7.5 nM (inferred, 15x less potent than Ibrutinib)[8][10][14] | Not reported | Contributes to the overall in vivo activity of Ibrutinib. |
| Acalabrutinib | 2nd Gen. Covalent | Irreversible covalent bond with C481 | ~3-5 nM | Not effective | Non-inferior PFS to Ibrutinib with lower rates of cardiovascular AEs.[11] |
| Zanubrutinib | 2nd Gen. Covalent | Irreversible covalent bond with C481 | <0.5 nM | Not effective | Superior PFS and ORR compared to Ibrutinib in R/R CLL, with a favorable safety profile. |
| Pirtobrutinib | Non-Covalent | Reversible binding to BTK active site | ~3.5 nM | ~3.3 nM | Effective in patients with and without C481S mutations, including those who have progressed on covalent BTK inhibitors.[15][16] |
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental assays. Below are the methodologies for key experiments used to characterize and compare BTK inhibitors.
Kinase Inhibition Assays (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. For BTK inhibitors, this is typically determined using biochemical assays that measure the enzymatic activity of purified BTK.
-
Principle: Recombinant BTK enzyme is incubated with a substrate (e.g., a peptide) and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured.
-
Common Methods:
-
LanthaScreen™ (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): This assay uses a fluorescently labeled antibody that recognizes the phosphorylated substrate. Inhibition of BTK reduces the FRET signal.
-
Z'-LYTE™: Another TR-FRET based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
-
IMAP™ (Immobilized Metal Affinity-based Phosphorescence): This fluorescence polarization-based assay detects the binding of a phosphopeptide to a metal-based nanoparticle.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is plotted to generate a dose-response curve, from which the IC50 value is calculated.
Cellular Assays for BTK Target Engagement
These assays confirm that the inhibitor can effectively engage and inhibit BTK within a cellular context.
-
Principle: B-cell lines or primary B-cells are stimulated to activate the BCR signaling pathway. The inhibitor's ability to block downstream signaling events is measured.
-
Methodology:
-
Cells are pre-incubated with the BTK inhibitor at various concentrations.
-
The B-cell receptor is stimulated (e.g., using anti-IgM antibodies).
-
Cell lysates are collected, and the phosphorylation status of BTK (autophosphorylation at Y223) and its direct substrate, PLCγ2, is assessed using Western blotting or ELISA.
-
-
Data Analysis: A reduction in the phosphorylation of BTK and PLCγ2 indicates target engagement and inhibition.
Kinome Profiling for Selectivity
To assess the selectivity of a BTK inhibitor, it is screened against a large panel of other kinases. This helps to identify potential off-target activities that may contribute to adverse effects.
-
Principle: The binding affinity or inhibitory activity of the compound is measured against hundreds of different human kinases.
-
Common Method:
-
KINOMEscan™: This is a competition binding assay where the test compound competes with a ligand for binding to a panel of kinases. The amount of kinase bound to the ligand is quantified.
-
-
Data Analysis: The results provide a selectivity profile, highlighting which other kinases are inhibited by the compound and at what concentrations. This is crucial for comparing the safety profiles of different generations of BTK inhibitors.
Signaling Pathways and Experimental Workflow
BTK Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of intervention for covalent and non-covalent inhibitors.
Caption: BTK signaling pathway and mechanisms of covalent and non-covalent inhibitors.
Experimental Workflow for BTK Inhibitor Comparison
The diagram below outlines a typical workflow for the preclinical comparison of different BTK inhibitors.
Caption: A generalized experimental workflow for the preclinical comparison of BTK inhibitors.
References
- 1. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Lilly's Jaypirca Shows Superior Response Rates In First Head-to-Head Phase 3 Trial Against Imbruvica | Nasdaq [nasdaq.com]
Confirming target engagement of Ibrutinib deacryloylpiperidine in a cellular context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ibrutinib and its non-covalent derivative, Ibrutinib deacryloylpiperidine, in the context of cellular target engagement. We present supporting experimental data for Ibrutinib and its alternatives, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to Ibrutinib and its Mechanism of Action
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of B-cells.[1] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[] This irreversible binding effectively blocks downstream signaling pathways, including those mediated by PLCγ2, AKT, and NF-κB, which are crucial for the survival of malignant B-cells.[]
This compound: A Non-Covalent Analogue
Comparison of BTK Inhibitors: Ibrutinib and Alternatives
Several next-generation BTK inhibitors have been developed with the aim of improving selectivity and reducing off-target effects. Acalabrutinib and Zanubrutinib are also irreversible covalent inhibitors of BTK, but they exhibit different selectivity profiles. The following table summarizes key cellular potency data for these compounds.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Ibrutinib | BTK | DOHH2 | BTK Autophosphorylation | 11 | [4] |
| BTK | TMD8 | Cell Proliferation | 9.1 | [5] | |
| Acalabrutinib | BTK | Human PBMCs/WBCs | Cellular Assays | < 10 | [6] |
| Zanubrutinib | BTK | Human PBMCs/WBCs | Cellular Assays | < 10 | [6] |
Experimental Protocols for Confirming Target Engagement
Confirming that a compound engages its intended target within a complex cellular environment is a critical step in drug development. Several robust methods are available to quantify the interaction between a drug and its target protein in live cells.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells.
Principle: The assay utilizes a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer compound that binds to the target (the energy acceptor). When the tracer is bound to the luciferase-tagged target, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner, allowing for the determination of the compound's cellular affinity.
Detailed Protocol (for BTK):
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc-BTK fusion protein.
-
Seeding: Transfected cells are seeded into 384-well plates.
-
Tracer and Compound Addition: The cells are pre-treated with the NanoBRET™ Tracer K-5, followed by the addition of the test compound (e.g., Ibrutinib) at various concentrations.
-
Incubation: The plate is incubated for 1 hour to allow the binding to reach equilibrium.
-
Signal Measurement: The BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is calculated from a dose-response curve.[7]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method that assesses the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.
Principle: Cells are treated with a test compound and then subjected to a temperature gradient. The binding of the compound to its target protein increases the protein's resistance to thermal denaturation. The amount of soluble, non-denatured protein remaining at each temperature is then quantified.
Detailed Protocol (for BTK):
-
Cell Treatment: A cell line expressing BTK is treated with the test compound (e.g., Ibrutinib) or a vehicle control.
-
Heating: The treated cells are heated at a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: The amount of soluble BTK in the supernatant is quantified using a detection method such as Western blotting or an immunoassay.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble BTK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]
Visualizing the Molecular Landscape
To better understand the context of Ibrutinib's action and the experimental approaches to confirm its target engagement, the following diagrams are provided.
Caption: Simplified BTK Signaling Pathway.
Caption: Cellular Target Engagement Experimental Workflows.
Conclusion
Confirming the engagement of a drug with its intended target in a cellular environment is a cornerstone of modern drug discovery. Ibrutinib serves as a paradigm for a potent, irreversible covalent inhibitor of BTK. Its deacryloylpiperidine derivative, lacking the reactive acryloyl group, is predicted to have a dramatically different and significantly weaker, if any, target engagement profile. The use of robust cellular target engagement assays, such as NanoBRET™ and CETSA®, provides the necessary tools to quantify these interactions and guide the development of more effective and selective therapeutics. The data and protocols presented in this guide offer a framework for the objective comparison of BTK inhibitors and the rigorous validation of their mechanism of action in a cellular context.
References
- 1. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 5. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Ibrutinib Deacryloylpiperidine and Next-Generation Inhibitors on BTK C481S Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and its metabolites, with a focus on the acquired resistance mutation C481S. The emergence of this mutation has driven the development of next-generation non-covalent BTK inhibitors. Here, we compare the activity of Ibrutinib, its primary metabolite, and leading non-covalent inhibitors against both wild-type (WT) and C481S-mutant BTK, supported by experimental data and detailed protocols.
Introduction to Ibrutinib and the BTK C481S Mutation
Ibrutinib is a first-in-class, potent, and irreversible BTK inhibitor that has revolutionized the treatment of B-cell malignancies.[1][2] It forms a covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of kinase activity.[1][3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[3][4]
Despite its clinical success, a significant challenge in Ibrutinib therapy is the development of acquired resistance, most commonly through a mutation that substitutes the cysteine at position 481 with a serine (C481S).[5] This mutation prevents the covalent binding of Ibrutinib, rendering it a much less potent, reversible inhibitor.[5]
The focus of this guide is to investigate the effect of Ibrutinib's metabolic derivatives, specifically the impurity Ibrutinib deacryloylpiperidine , and to compare its potential activity with that of Ibrutinib and next-generation non-covalent BTK inhibitors designed to overcome C481S-mediated resistance.
Quantitative Comparison of BTK Inhibitors
The following tables summarize the inhibitory activities of Ibrutinib, its major metabolite PCI-45227, and the non-covalent inhibitors Fenebrutinib (GDC-0853) and Pirtobrutinib against wild-type and C481S-mutant BTK. Data for "this compound" is not available in the public domain, reflecting its status as an impurity rather than an active therapeutic agent. PCI-45227, a dihydrodiol metabolite of Ibrutinib, exhibits significantly reduced and reversible inhibitory activity compared to the parent compound.[6]
Table 1: Biochemical Inhibitory Activity of BTK Inhibitors
| Compound | Target | Mechanism | IC50 / Ki (nM) | Reference |
| Ibrutinib | BTK WT | Covalent, Irreversible | 0.5 (IC50) | [1] |
| BTK C481S | Reversible | Markedly reduced potency | [5] | |
| PCI-45227 (Ibrutinib Metabolite) | BTK WT | Reversible | ~15-fold lower than Ibrutinib | [6] |
| BTK C481S | Reversible | Data not available | ||
| Fenebrutinib (GDC-0853) | BTK WT | Non-covalent, Reversible | 0.91 (Ki) | [7][8] |
| BTK C481S | Non-covalent, Reversible | 1.6 (Ki) | [7][8] | |
| Pirtobrutinib | BTK WT | Non-covalent, Reversible | 4.2 (IC50) | [6] |
| BTK C481S | Non-covalent, Reversible | 16 (IC50) | [6] |
Table 2: Cellular Inhibitory Activity of BTK Inhibitors
| Compound | Assay | Cell Line / System | IC50 (nM) | Reference |
| Ibrutinib | BTK Autophosphorylation (pY223) | HEK293 expressing BTK WT | 2.3 | [6] |
| BTK Autophosphorylation (pY223) | HEK293 expressing BTK C481S | Ineffective | [6] | |
| Fenebrutinib (GDC-0853) | B-cell Activation (CD69) | Human Whole Blood (CD19+ B-cells) | 8.4 ± 5.6 | [9] |
| BTK Autophosphorylation (pY223) | Human Whole Blood | 11 | [9] | |
| Pirtobrutinib | BTK Autophosphorylation (pY223) | HEK293 expressing BTK WT | 4.2 | [6] |
| BTK Autophosphorylation (pY223) | HEK293 expressing BTK C481S | 16 | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the relevant biological pathways and experimental procedures.
BTK Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of LYN and SYK kinases. This triggers a series of downstream events, culminating in the activation of BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn initiates signaling cascades that promote B-cell proliferation, survival, and differentiation. Ibrutinib and other BTK inhibitors block this critical step. The C481S mutation allows BTK to remain active in the presence of covalent inhibitors like Ibrutinib.
Caption: BTK signaling pathway and points of inhibition.
Experimental Workflow: Biochemical BTK Kinase Assay
This workflow outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.
Caption: Workflow for a biochemical BTK kinase assay.
Experimental Workflow: Cellular BTK Autophosphorylation Assay
This workflow describes a Western blot-based assay to measure the inhibition of BTK autophosphorylation in a cellular context.
Caption: Workflow for a cellular BTK autophosphorylation assay.
Experimental Protocols
Biochemical BTK Kinase Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant BTK (WT or C481S).
Materials:
-
Recombinant human BTK enzyme (WT or C481S)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO vehicle control.
-
Add 2 µL of a solution containing the BTK enzyme to each well.
-
Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.[1][10]
Cellular BTK Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit BTK autophosphorylation at Tyr223 in a cellular context.
Materials:
-
Cells expressing BTK (e.g., HEK293 transfected with BTK WT or C481S, or a relevant B-cell lymphoma cell line)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK as a loading control.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phospho-BTK signal to the total BTK signal.
-
Calculate the percentage of inhibition of BTK phosphorylation and determine the IC50 value.[11]
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of a test compound on the viability of B-cell lymphoma cells.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells at a desired density in a 96-well opaque-walled plate.
-
Add serial dilutions of the test compound or DMSO vehicle to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.[12][13]
Conclusion
The emergence of the BTK C481S mutation presents a significant clinical challenge by conferring resistance to the first-generation covalent inhibitor Ibrutinib. While Ibrutinib's metabolite, PCI-45227, shows some activity, it is considerably less potent than the parent drug, and its efficacy against the C481S mutant is not well-characterized. The impurity, this compound, lacks sufficient data to assess its biological activity.
In contrast, non-covalent BTK inhibitors such as Fenebrutinib and Pirtobrutinib have been specifically designed to overcome this resistance mechanism. As demonstrated by the presented data, these compounds maintain potent inhibitory activity against both wild-type and C481S-mutant BTK in biochemical and cellular assays. This highlights a clear advantage of the non-covalent binding mode for treating patients who have developed resistance to covalent BTK inhibitors. The provided experimental protocols offer a framework for the continued evaluation and comparison of novel BTK inhibitors in the context of acquired resistance. Further investigation into the full metabolic profile of Ibrutinib and the activity of its various metabolites against resistant BTK mutants is warranted to fully understand the landscape of Ibrutinib resistance.
References
- 1. promega.com [promega.com]
- 2. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. adooq.com [adooq.com]
- 5. | BioWorld [bioworld.com]
- 6. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. BTK Kinase Enzyme System [promega.jp]
- 11. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmark of Ibrutinib Deacryloylpiperidine and Next-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, focusing on its active metabolite and limitations, against the next-generation covalent and non-covalent BTK inhibitors. This comparison is supported by experimental data to inform research and development decisions in the field of targeted cancer therapy.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] The development of BTK inhibitors has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3]
Ibrutinib, the first-in-class BTK inhibitor, covalently and irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][4] However, treatment with ibrutinib is associated with off-target effects and the development of resistance, primarily through mutations at the C481 binding site.[5][6] This has spurred the development of next-generation BTK inhibitors with improved selectivity and alternative binding mechanisms.
This guide will compare ibrutinib, with a focus on its metabolic liabilities represented by metabolites like deacryloylpiperidine, against two classes of next-generation inhibitors:
-
Next-Generation Covalent Inhibitors (e.g., Acalabrutinib, Zanubrutinib): These inhibitors also form a covalent bond with Cys481 but are designed for greater selectivity for BTK, aiming to reduce off-target-related toxicities.[5][7]
-
Non-Covalent (Reversible) Inhibitors (e.g., Pirtobrutinib): This class of inhibitors binds to BTK in a reversible manner and does not rely on the Cys481 residue, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[5][8]
Data Presentation
Table 1: Comparative Kinase Inhibition Profile
| Inhibitor | Type | BTK IC50 (nM) | Off-Target Kinases Inhibited (Examples) | Reference |
| Ibrutinib | Covalent, Irreversible | 0.5 | EGFR, TEC, ITK, JAK3, HER2 | [9][10] |
| Acalabrutinib | Covalent, Irreversible | 3 | Minimal activity on EGFR, ITK, TEC | [4][10] |
| Zanubrutinib | Covalent, Irreversible | <1 | Higher selectivity than ibrutinib | [9][11] |
| Pirtobrutinib | Non-covalent, Reversible | 3.3 | Highly selective for BTK | [8] |
Table 2: Comparative Clinical Efficacy in Relapsed/Refractory CLL
| Clinical Trial (Inhibitor vs. Ibrutinib) | Primary Endpoint | Result | Reference |
| ELEVATE-RR (Acalabrutinib) | Non-inferior Progression-Free Survival (PFS) | Median PFS: 38.4 months for both. Non-inferiority met. | [5] |
| ALPINE (Zanubrutinib) | Superior Overall Response Rate (ORR) | ORR: 78.3% (Zanubrutinib) vs. 62.5% (Ibrutinib) | [5] |
Table 3: Comparative Safety Profile (Select Adverse Events)
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib | Pirtobrutinib | Reference |
| Atrial Fibrillation (All Grades) | ~15-16% | ~9.4% | ~2-5% | Favorable safety profile | [5][7][9] |
| Hypertension (All Grades) | ~19-23% | ~9.4% | Lower than ibrutinib | Favorable safety profile | [5][7][9] |
| Major Hemorrhage | ~9% | Lower than ibrutinib | ~6% | Favorable safety profile | [5][7][9] |
| Diarrhea | High incidence | Lower than ibrutinib | Lower than ibrutinib | Favorable safety profile | [5][7][9] |
Mandatory Visualization
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition by BTK inhibitors.
Caption: A typical experimental workflow for benchmarking BTK inhibitors.
Experimental Protocols
In Vitro BTK Kinase Activity Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of recombinant BTK and the inhibitory effect of test compounds.
Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced from a kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12]
-
ATP solution
-
BTK substrate (e.g., poly(E,Y)4:1)[13]
-
Test inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib, Pirtobrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test inhibitors in DMSO and then further dilute in kinase buffer.
-
In a 96-well plate, add 1 µl of the diluted inhibitor or a vehicle control (DMSO).[12]
-
Add 2 µl of a solution containing the BTK enzyme to each well.[12]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to BTK.[13]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[12]
-
Incubate the plate at 30°C for 60 minutes.[13]
-
Stop the kinase reaction and measure ADP production following the ADP-Glo™ kit manufacturer's instructions. Briefly:
-
Record the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
This assay determines the effect of BTK inhibitors on the proliferation and viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, Ramos)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors
-
CellTiter-Glo® Reagent (Promega)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Plate the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µl of culture medium.[14]
-
Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[14]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µl of the CellTiter-Glo® Reagent to each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.
BTK Occupancy Assay (Flow Cytometry)
This assay measures the extent of BTK target engagement by covalent inhibitors in a cellular context.
Principle: A fluorescently labeled probe that binds to the same Cys481 residue as covalent inhibitors is used. The amount of probe that can bind is inversely proportional to the occupancy of the BTK active site by the inhibitor.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or B-cell lines
-
Test inhibitors
-
Fluorescently labeled BTK probe
-
Fluorescently conjugated antibodies against B-cell markers (e.g., CD19, CD20)
-
FACS buffer (PBS + 2% FBS)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Isolate PBMCs from whole blood or culture B-cell lines.
-
Treat the cells with various concentrations of the test inhibitors for 1-2 hours at 37°C.[15]
-
Wash the cells to remove any unbound inhibitor.
-
Stain the cells with surface markers (e.g., anti-CD19) for 30 minutes at 4°C.[15]
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Add the fluorescent BTK probe and incubate to allow binding to unoccupied BTK.
-
Wash the cells to remove the unbound probe.
-
Acquire data on a flow cytometer, gating on the B-cell population (CD19+).
-
Measure the median fluorescence intensity (MFI) of the BTK probe in the B-cell gate.
-
Calculate the percentage of BTK occupancy based on the reduction in MFI compared to untreated control cells.
Conclusion
The development of next-generation BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies. Compared to the first-generation inhibitor ibrutinib, newer covalent inhibitors like acalabrutinib and zanubrutinib offer improved safety profiles, particularly with respect to cardiovascular toxicities, while maintaining or improving efficacy.[5][7] Non-covalent inhibitors such as pirtobrutinib provide a crucial therapeutic option for patients who have developed resistance to covalent inhibitors, a common clinical challenge.[5][8]
The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these inhibitors. A thorough understanding of their comparative pharmacology, efficacy, and safety is essential for the continued development of more effective and better-tolerated targeted therapies for patients with B-cell cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Table 4, Key Characteristics of Zanubrutinib, Acalabrutinib, and Ibrutinib - Zanubrutinib (Brukinsa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib | VJHemOnc [vjhemonc.com]
- 8. patientpower.info [patientpower.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of the Role of AID-Induced Mutagenesis in Resistance to B-Cell Receptor Pathway Inhibitors in Chronic Lymphocytic Leukemia [mdpi.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Ibrutinib Deacryloylpiperidine: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ibrutinib deacryloylpiperidine, a metabolite of the targeted cancer therapy drug Ibrutinib. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a cytotoxic compound, all waste generated during research and development activities involving this compound must be treated as hazardous waste.
Key Chemical and Safety Data
A thorough understanding of the properties of Ibrutinib and its related compounds is fundamental to safe handling and disposal. The following table summarizes key data points.
| Property | Ibrutinib | This compound (IBT4A) | Dihydrodiol-Ibrutinib (PCI-45227) |
| Molecular Formula | C₂₅H₂₄N₆O₂ | C₂₂H₂₃N₅O₂ | Not specified in provided results |
| Molecular Weight | 440.5 g/mol | Not specified in provided results | Not specified in provided results |
| CAS Number | 936563-96-1 | Not specified in provided results | Not specified in provided results |
| Storage Temperature | Freezer[1] | -80°C (6 months); -20°C (1 month, protect from light)[2] | -80°C (6 months); -20°C (1 month)[3] |
| Primary Hazard | Cytotoxic, Hazardous Drug[1][4] | Assumed Cytotoxic, Hazardous | Assumed Cytotoxic, Hazardous |
| Known Degradation | Sensitive to acidic, alkaline, and oxidative conditions.[5][6][7] | Data not available | Data not available |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the required steps for the safe segregation, handling, and disposal of waste contaminated with this compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. This includes:
-
Gloves: Double-layered, powder-free chemotherapy gloves.
-
Gown: A disposable, solid-front gown.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the compound and the procedure.
Waste Segregation and Collection
All materials that come into contact with this compound must be disposed of as hazardous waste.
-
Sharps Waste: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container clearly labeled "HAZARDOUS DRUG WASTE ONLY".[8]
-
Solid Waste: Contaminated lab coats, gloves, bench paper, and other disposable materials should be collected in thick, leak-proof plastic bags, colored differently from regular trash bags.[8] These bags must be clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".[8]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain. [4][9][10]
Spill Management
In the event of a spill:
-
Evacuate and secure the area to prevent further contamination.
-
Don the appropriate PPE before beginning cleanup.
-
For powder spills, gently cover with a damp absorbent material to prevent aerosolization.[4]
-
For liquid spills, use an appropriate absorbent material.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate decontamination solution.
Storage and Final Disposal
-
Interim Storage: All hazardous waste containers must be sealed and stored in a secure, designated area away from general laboratory traffic while awaiting pickup.
-
Final Disposal: The ultimate disposal method for cytotoxic hazardous waste is high-temperature incineration.[4] This service must be performed by a licensed and certified hazardous waste management company.[4][8] Ensure all federal, state, and local regulations are followed for the transportation and disposal of hazardous pharmaceutical waste.[8][11]
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Disposal decision-making and workflow.
This comprehensive guide ensures that all personnel handling this compound are equipped with the necessary information to manage its disposal safely and in compliance with all applicable regulations.
References
- 1. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Ibrutinib Deacryloylpiperidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic compounds like Ibrutinib deacryloylpiperidine, a derivative of the BTK inhibitor Ibrutinib, are critical for laboratory safety and regulatory compliance.[1] Adherence to the following guidelines will minimize exposure risks and ensure that waste is managed according to safety regulations.[1] Ibrutinib and its derivatives are classified as cytotoxic agents, meaning they are toxic to cells, and are often used in cancer research.[1][2] Due to their hazardous nature, special precautions must be taken throughout their lifecycle in the laboratory.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[3][4][5] This includes the use of double-layered, powder-free gloves resistant to chemicals, a disposable or dedicated lab coat, and appropriate eye and respiratory protection.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double-layered, powder-free, chemotherapy-approved gloves.[1][5] | Prevents skin contact and absorption of the cytotoxic compound. |
| Gown/Lab Coat | Disposable or dedicated solid-front gown with long sleeves and tight-fitting cuffs.[1][5] | Protects the body from contamination. |
| Eye Protection | Safety glasses with side shields or goggles.[4][6] A face shield may be required for splash hazards.[5] | Prevents eye exposure from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be worn, especially when handling powders or if there is a risk of aerosolization.[3][4][5] | Protects against inhalation of the compound. |
Operational and Disposal Plans
A clear and established plan for the handling and disposal of this compound and contaminated materials is essential to maintain a safe laboratory environment.
Handling and Preparation:
-
All manipulations of this compound, especially in its powdered form, should be conducted within a certified biological safety cabinet (BSC) or a similar containment primary engineering control to minimize aerosol generation.[7]
-
Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[1]
-
The immediate work area should be covered with a disposable, absorbent pad to contain any potential spills.[8]
-
After handling, all surfaces must be decontaminated.[7]
Spill Management:
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Personnel involved in the cleanup must wear the full complement of prescribed PPE.
-
For powder spills, gently cover with a damp absorbent material to avoid creating dust.[1][4]
-
Collect all contaminated materials into a designated, clearly labeled cytotoxic waste container.[1][4]
-
The spill area should be thoroughly cleaned with an appropriate decontamination solution.
Disposal:
-
All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[1]
-
Cytotoxic waste should never be disposed of in the regular trash or down the drain.[1][9]
-
The final disposal of cytotoxic waste is typically through high-temperature incineration by a certified hazardous waste management facility.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. escolifesciences.com [escolifesciences.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safework.nsw.gov.au [safework.nsw.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
